5-Bromoquinolin-2(1H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNXYWXWOLFEOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557559 | |
| Record name | 5-Bromoquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99465-09-5 | |
| Record name | 5-Bromoquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1,2-dihydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Bromoquinolin-2(1H)-one synthesis pathway
An In-depth Technical Guide to the Synthesis of 5-Bromoquinolin-2(1H)-one
Authored by a Senior Application Scientist
Abstract
The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents and functional materials.[1][2] The introduction of a bromine atom at the C5 position yields this compound, a versatile synthetic intermediate that provides a reactive handle for further molecular elaboration through cross-coupling reactions and other transformations.[3] This guide provides an in-depth analysis of the primary synthetic pathways to this key intermediate, intended for researchers, chemists, and drug development professionals. We will explore the mechanistic underpinnings, compare the strategic advantages of different routes, and provide a detailed, field-proven experimental protocol.
Strategic Overview: Retrosynthetic Analysis
The synthesis of this compound can be logically dissected into two primary retrosynthetic strategies. The choice between these pathways is often dictated by starting material availability, desired scale, and the need for regiochemical control.
-
Strategy A: Annulation of a Brominated Precursor. This approach involves constructing the heterocyclic quinolinone ring from an aniline derivative that already contains the requisite bromine atom at the correct position. This strategy offers excellent regiochemical control, as the final position of the bromine is predetermined by the starting material.
-
Strategy B: Late-Stage Bromination. This strategy involves the initial synthesis of the parent quinolin-2(1H)-one scaffold, followed by electrophilic bromination. While potentially more convergent, this route requires precise control of reaction conditions to achieve the desired C5 regioselectivity over other possible positions.
Figure 1: Retrosynthetic analysis of this compound.
Pathway I: Annulation from Brominated Precursors
Building the heterocyclic system from a pre-brominated aniline is the most common and regiochemically unambiguous approach. The classic name reactions for quinoline synthesis are well-suited for this strategy.
The Skraup-Doebner-von Miller Synthesis
This venerable reaction remains one of the most powerful methods for quinoline synthesis.[4] It involves the reaction of an aromatic amine with an α,β-unsaturated carbonyl compound, or a precursor that generates it in situ, under strong acid catalysis.[5][6]
Causality of Experimental Choices:
-
Starting Material: To achieve 5-bromo substitution, 4-bromoaniline is the logical starting material. The cyclization occurs ortho to the amino group, placing the bromine atom at the desired C5 position of the resulting quinolinone.
-
C3 Synthon: Glycerol is the classic choice, which dehydrates under the harsh acidic conditions to form acrolein, the reactive α,β-unsaturated aldehyde.[7][8]
-
Catalyst & Medium: Concentrated sulfuric acid is typically used both as the catalyst for the dehydration of glycerol and the subsequent cyclization, and as the reaction solvent.[9]
-
Oxidizing Agent: The initial cyclization product is a dihydroquinoline, which must be oxidized to the aromatic quinoline system. Nitrobenzene is often used, conveniently also serving as a high-boiling solvent.[4] However, milder and safer alternatives like arsenic acid or even air (in some modifications) can be employed.[4][6]
-
Moderator: The Skraup reaction is notoriously exothermic and can become violent.[10] The inclusion of a moderator like ferrous sulfate (FeSO₄) is a critical safety measure to ensure a controlled reaction rate.[10]
Reaction Mechanism: The mechanism is complex but is generally understood to proceed through the following key stages:[8][11]
-
Dehydration: Sulfuric acid dehydrates glycerol to form acrolein.
-
Michael Addition: The amino group of 4-bromoaniline performs a conjugate (Michael) addition to acrolein.
-
Cyclization: The resulting aldehyde undergoes an acid-catalyzed electrophilic attack on the electron-rich aromatic ring.
-
Dehydration: The cyclic alcohol intermediate is dehydrated to form 1,2-dihydro-5-bromoquinoline.
-
Oxidation: The oxidizing agent (e.g., nitrobenzene) abstracts hydrogen to aromatize the heterocyclic ring, yielding the final product.
References
- 1. 8-Bromoquinolin-2(1H)-one | 67805-67-8 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. iipseries.org [iipseries.org]
- 8. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
A Technical Guide to 5-Bromoquinolin-2(1H)-one: A Keystone Intermediate in Modern Drug Discovery
Abstract: 5-Bromoquinolin-2(1H)-one is a halogenated heterocyclic compound belonging to the quinolone class of molecules. The quinolone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antibacterial to anticancer treatments.[1][2] The strategic placement of a bromine atom at the 5-position provides a versatile reactive handle for synthetic chemists, enabling extensive molecular diversification through modern cross-coupling reactions. This guide provides an in-depth overview of this compound, covering its chemical identifiers, physicochemical properties, a representative synthetic protocol, key applications in drug development, and essential safety information, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Chemical Identity and Core Properties
Precise identification is the foundation of all chemical research and development. This compound is cataloged under several identifiers across major chemical databases. Its fundamental properties are summarized below.
Identifiers
| Identifier | Value | Source |
| CAS Number | 99465-09-5 | [3][4] |
| IUPAC Name | 5-Bromo-1H-quinolin-2-one | [3] |
| PubChem CID | 14221032 | [3] |
| Molecular Formula | C₉H₆BrNO | [4] |
| Synonyms | 5-Bromoquinolin-2-ol, 5-Bromo-2-hydroxyquinoline | [4] |
| InChI Key | XLNXYWXWOLFEOD-UHFFFAOYSA-N | [4] |
| SMILES | C1=CC(=O)NC2=C1C=CC=C2Br | [4] |
Physicochemical Properties
The following table outlines key physicochemical properties. Note that some values, such as boiling point and density, are predicted based on computational models.
| Property | Value | Source |
| Molecular Weight | 224.05 g/mol | [4] |
| Appearance | Off-white to light brown solid | [4] |
| Boiling Point | 389.6 ± 42.0 °C (Predicted) | [4] |
| Density | 1.620 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 10.89 ± 0.70 (Predicted) | [4] |
| Storage | Sealed in dry, Room Temperature | [4] |
Synthesis and Characterization
Representative Synthetic Workflow
The logical workflow involves the acylation of a suitable aniline precursor followed by a Lewis acid-catalyzed cyclization to form the quinolinone ring system.
Caption: Representative two-step synthesis of a bromo-quinolinone.
Experimental Protocol (Representative)
This protocol is adapted from established procedures for analogous bromoquinolones and should be performed under an inert atmosphere by qualified personnel.[5]
Step 1: Synthesis of N-(2,4-dibromophenyl)cinnamamide
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2,4-dibromoaniline (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine (1.2 eq) to the solution to act as a base.
-
Slowly add a solution of cinnamoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Causality: The pyridine neutralizes the HCl byproduct of the acylation, driving the reaction to completion. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) to ensure the starting aniline is fully consumed.
-
Upon completion, quench the reaction by adding 1M HCl. Separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield the pure amide intermediate.
Step 2: Synthesis of this compound
-
Carefully add the N-(2,4-dibromophenyl)cinnamamide intermediate (1.0 eq) to a flask containing aluminum chloride (AlCl₃, 3.0-4.0 eq) at room temperature.
-
Causality: AlCl₃ is a strong Lewis acid that coordinates to the carbonyl oxygen of the amide and the double bond, activating the molecule for intramolecular electrophilic aromatic substitution (a Friedel-Crafts reaction), which closes the ring.
-
Heat the reaction mixture to 125°C for 2-4 hours, monitoring by TLC.
-
After completion, cool the mixture to ~50°C and carefully pour it onto crushed ice.
-
Stir the resulting suspension vigorously until a solid precipitate forms.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove inorganic salts.
-
Purify the crude solid by column chromatography (silica gel, hexanes:ethyl acetate gradient) or recrystallization to yield pure this compound.
Spectroscopic Characterization
The structure of the final compound must be confirmed using standard spectroscopic methods. Spectral data for this compound is available in chemical databases.[6]
-
¹H NMR: Expect signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the quinolinone ring system. The N-H proton will likely appear as a broad singlet at a higher chemical shift (>10 ppm).
-
¹³C NMR: Expect signals for the carbonyl carbon (~160-170 ppm) and multiple signals in the aromatic region for the other carbon atoms.
-
IR Spectroscopy: A prominent absorption band for the C=O stretch of the amide group (lactam) is expected around 1650-1680 cm⁻¹. An N-H stretching band should also be visible around 3200-3400 cm⁻¹.
Applications in Research and Drug Development
This compound is not typically an end-product but rather a crucial building block for synthesizing more complex, biologically active molecules.[3] Its value lies in the strategic combination of the "druggable" quinolone core and the synthetically versatile bromine atom.
Rationale for Use:
-
Privileged Scaffold: The quinolinone core is a well-established pharmacophore found in drugs for cancer, malaria, and bacterial infections.[2][7][8]
-
Synthetic Handle: The bromine atom at the 5-position serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions.[1] This allows for the systematic and predictable introduction of various substituents (aryl, heteroaryl, alkyl groups) to explore structure-activity relationships (SAR).
-
Modulation of Properties: The introduction of bromine can enhance binding affinity to biological targets through halogen bonding and favorably modify metabolic stability and lipophilicity.[9][10]
Caption: Role of this compound in creating diverse compound libraries.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. The following information is derived from available Safety Data Sheets (SDS).
GHS Hazard Information
| Category | Code | Statement |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary Statements | P261 | Avoid breathing dust. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Source: ChemicalBook[4]
Handling and Storage Protocol
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated place.[4]
-
Spills: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a suitable, closed container for disposal.
Conclusion
This compound represents a pivotal molecular scaffold for medicinal chemists and drug development professionals. Its inherent biological relevance, combined with a synthetically tractable bromine handle, secures its role as a high-value intermediate for the generation of diverse compound libraries. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the pursuit of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. This compound [synhet.com]
- 4. 5-BROMO-1H-QUINOLIN-2-ONE | 99465-09-5 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. 5-BROMO-1H-QUINOLIN-2-ONE(99465-09-5) 1H NMR [m.chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
Spectroscopic Data for 5-Bromoquinolin-2(1H)-one: An In-depth Technical Guide for Researchers
This technical guide provides a comprehensive overview of the key spectroscopic data for 5-Bromoquinolin-2(1H)-one, a significant halogenated quinolone derivative. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that are crucial for the structural elucidation and characterization of this compound. The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, and understanding the spectroscopic profile of its derivatives is paramount for advancing research and development.
Introduction to this compound and its Spectroscopic Characterization
This compound belongs to the quinolone class of heterocyclic compounds, which are known for their wide range of biological activities. The introduction of a bromine atom at the 5-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby modulating its pharmacological profile. Accurate and thorough spectroscopic analysis is the cornerstone of chemical research, ensuring the identity, purity, and structural integrity of a synthesized compound before it proceeds to further studies. This guide offers a detailed examination of the essential spectroscopic data for this compound.
It is important to note the existence of tautomerism in the quinolinone ring system. This compound exists in equilibrium with its tautomer, 5-bromoquinolin-2-ol. In solution, the lactam form (quinolin-2(1H)-one) is generally predominant. The NMR data presented in this guide is for the tautomer 5-bromoquinolin-8-ol, which is expected to be spectroscopically very similar in solution due to this tautomeric equilibrium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the ¹H and ¹³C NMR data for this compound.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| 8.81 | dd | 4.2, 1.5 | H-2 |
| 8.49 | dd | 8.6, 1.5 | H-4 |
| 7.71 | d | 8.2 | H-8 |
| 7.57 | dd | 8.5, 4.2 | H-3 |
| 7.08 | d | 8.2 | H-7 |
Table 1: ¹H NMR Spectral Data for this compound (as its tautomer, 5-bromoquinolin-8-ol) in CDCl₃.[1]
Interpretation of the ¹H NMR Spectrum: The downfield chemical shifts of the aromatic protons are characteristic of the electron-withdrawing nature of the quinolone ring system. The doublet of doublets (dd) and doublet (d) splitting patterns arise from the coupling between adjacent protons, providing valuable information about their relative positions on the aromatic rings. The specific assignments are based on established chemical shift ranges and coupling constants for quinoline derivatives.
¹³C NMR (Carbon NMR) Data
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.
| Chemical Shift (δ) ppm | Assignment |
| 152.13 | C-8a |
| 148.52 | C-2 |
| 139.02 | C-4 |
| 136.03 | C-6 |
| 131.21 | C-5 |
| 127.72 | C-4a |
| 123.09 | C-3 |
| 110.81 | C-7 |
| 109.91 | C-8 |
Table 2: ¹³C NMR Spectral Data for this compound (as its tautomer, 5-bromoquinolin-8-ol) in CDCl₃.[1]
Interpretation of the ¹³C NMR Spectrum: The spectrum shows nine distinct carbon signals, consistent with the nine carbon atoms in the this compound structure. The chemical shifts are in the aromatic region, with the carbon atom bearing the bromine (C-5) and the carbonyl carbon (C-2, in the lactam form) typically exhibiting characteristic shifts influenced by the electronegativity of the substituents.
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for NMR Spectroscopic Analysis.
Detailed Steps:
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Perform tuning and shimming procedures to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Apply a Fourier transform to the raw free induction decay (FID) data. Perform phase and baseline corrections to obtain a clean spectrum. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, the carbonyl group (C=O), aromatic C-H and C=C bonds, and the C-Br bond. Due to the unavailability of a specific experimental IR spectrum for this compound, the following table provides expected characteristic absorption bands based on the known spectra of 2(1H)-quinolinone and other halogenated aromatic compounds.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| ~3100-3000 | Aromatic C-H stretch | Medium |
| ~1660 | C=O (amide) stretch | Strong |
| ~1600, ~1480 | Aromatic C=C stretch | Medium to Strong |
| ~1400 | C-N stretch | Medium |
| ~800-750 | Aromatic C-H bend (out-of-plane) | Strong |
| ~600-500 | C-Br stretch | Medium |
Table 3: Expected Characteristic IR Absorption Bands for this compound.
Interpretation of the IR Spectrum: The presence of a strong absorption band around 1660 cm⁻¹ is a key indicator of the carbonyl group of the lactam ring. The bands in the 3100-3000 cm⁻¹ region are characteristic of C-H stretching vibrations in the aromatic rings. The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 600 and 500 cm⁻¹.
Experimental Protocol for FTIR Data Acquisition (ATR)
Caption: Workflow for ATR-FTIR Spectroscopic Analysis.
Detailed Steps:
-
Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.
-
Data Analysis: The software will automatically subtract the background spectrum from the sample spectrum. Analyze the resulting spectrum to identify the wavenumbers of the absorption bands.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum is expected to show a distinctive isotopic pattern due to the presence of bromine.
Due to the unavailability of a specific experimental mass spectrum for this compound, the following table outlines the expected major ions.
| m/z (Mass-to-Charge Ratio) | Ion | Notes |
| 223/225 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br). |
| 195/197 | [M - CO]⁺ | Loss of a neutral carbon monoxide molecule from the molecular ion. |
| 144 | [M - Br]⁺ | Loss of a bromine radical. |
Table 4: Expected Major Ions in the Mass Spectrum of this compound.
Interpretation of the Mass Spectrum: The most crucial feature in the mass spectrum of this compound will be the molecular ion peak. Due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have almost equal abundance, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule. Common fragmentation pathways for quinolones involve the loss of small neutral molecules like carbon monoxide (CO) from the lactam ring.
Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)
Caption: Workflow for Electron Impact Mass Spectrometry Analysis.
Detailed Steps:
-
Sample Introduction: A small amount of the solid sample is introduced into the high vacuum of the mass spectrometer, typically using a direct insertion probe which is heated to vaporize the sample.
-
Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺).
-
Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded. The resulting data is plotted as a mass spectrum, which shows the relative abundance of ions at different m/z values.
Conclusion
References
A Predictive Crystallographic and In-depth Structural Analysis of 5-Bromoquinolin-2(1H)-one: A Guide for Drug Discovery and Development
Abstract
This technical guide provides a comprehensive analysis of the anticipated crystal structure of 5-Bromoquinolin-2(1H)-one, a halogenated quinolinone of significant interest in medicinal chemistry. In the absence of a publicly available crystal structure, this document leverages crystallographic data from analogous structures and established principles of solid-state chemistry to predict its molecular geometry, crystal packing, and key intermolecular interactions. This predictive analysis serves as a vital resource for researchers, scientists, and drug development professionals, offering insights into the structure-activity relationships that govern the therapeutic potential of this class of compounds.
Introduction: The Significance of this compound in Medicinal Chemistry
The quinolin-2(1H)-one scaffold is a well-established "privileged structure" in drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a bromine atom at the 5-position of the quinolinone ring, as in this compound, can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.
A definitive understanding of the three-dimensional arrangement of atoms in the solid state, as provided by single-crystal X-ray diffraction, is paramount for rational drug design. It elucidates the precise molecular conformation, reveals the network of intermolecular interactions that stabilize the crystal lattice, and provides a foundational model for computational studies, such as molecular docking with biological targets. This guide presents a detailed, predictive exploration of these structural features for this compound.
Methodology: A Best-Practice Approach to Crystal Structure Determination
The successful crystallographic analysis of a novel compound hinges on a meticulous and systematic experimental workflow. The following protocol outlines a robust methodology for the synthesis, crystallization, and X-ray diffraction analysis of this compound.
Synthesis of this compound
A common and effective route to substituted quinolin-2(1H)-ones involves the cyclization of corresponding aniline derivatives. For the synthesis of this compound, a suitable starting material would be 2-amino-5-bromobenzoic acid or a related derivative, which can undergo intramolecular cyclization or condensation with a suitable three-carbon synthon.
Step-by-Step Synthesis Protocol:
-
Reaction Setup: A solution of the chosen starting material (e.g., 2-amino-5-bromobenzaldehyde) and a suitable reagent (e.g., a malonic acid derivative) is prepared in a high-boiling point solvent such as diphenyl ether.
-
Cyclization: The reaction mixture is heated to reflux for several hours to facilitate the intramolecular condensation and formation of the quinolinone ring.
-
Workup and Purification: Upon cooling, the reaction mixture is treated with a non-polar solvent (e.g., hexane) to precipitate the crude product. The solid is then collected by filtration, washed, and purified by recrystallization or column chromatography to yield pure this compound.
Crystallization
The growth of high-quality single crystals suitable for X-ray diffraction is often the most challenging step. A variety of techniques should be systematically employed.
Recommended Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) is allowed to evaporate slowly at room temperature.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. Diffusion of the anti-solvent vapor into the solution gradually reduces the solubility, promoting crystal growth.
-
Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.
Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable radiation source (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.
Figure 1: A generalized workflow for the synthesis and X-ray crystallographic analysis of this compound.
Predicted Crystal Structure and Molecular Geometry
While the definitive crystal structure of this compound awaits experimental determination, we can predict its key structural features based on the known structures of related quinolinone derivatives.
Figure 2: The molecular structure of this compound.
The quinolin-2(1H)-one ring system is expected to be essentially planar due to the sp² hybridization of the constituent atoms. The exocyclic carbonyl group at the 2-position will likely exhibit a C=O bond length of approximately 1.23 Å. The C-Br bond length is anticipated to be around 1.90 Å.
Table 1: Predicted Crystallographic and Geometric Parameters for this compound
| Parameter | Predicted Value/Range |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P-1 (Centrosymmetric) |
| C=O Bond Length | ~1.23 Å |
| C-Br Bond Length | ~1.90 Å |
| N-H Bond Length | ~0.86 Å (from X-ray) |
| Ring Planarity | Largely planar |
Intermolecular Interactions: The Architects of the Crystal Lattice
The supramolecular assembly of this compound in the solid state is predicted to be governed by a combination of hydrogen bonding and halogen bonding interactions.
-
Hydrogen Bonding: The presence of an N-H donor and a C=O acceptor strongly suggests the formation of robust intermolecular N-H···O hydrogen bonds. These interactions are likely to be a primary driving force in the crystal packing, potentially forming centrosymmetric dimers or extended chains.
-
Halogen Bonding: The bromine atom at the 5-position can act as a halogen bond donor, interacting with electron-rich regions of neighboring molecules, such as the carbonyl oxygen or the aromatic π-system. These C-Br···O or C-Br···π interactions, while weaker than conventional hydrogen bonds, can play a crucial role in directing the overall crystal packing.
Figure 3: Predicted key intermolecular interactions in the crystal lattice of this compound.
Correlation with Spectroscopic Data
The structural features predicted from this analysis are consistent with available spectroscopic data for this compound.
-
¹H NMR: The presence of distinct aromatic protons and an N-H proton signal in the ¹H NMR spectrum aligns with the proposed molecular structure.
-
¹³C NMR: The number of unique carbon signals in the ¹³C NMR spectrum corresponds to the carbon framework of the molecule.
-
FT-IR: The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching vibration (around 3200-3400 cm⁻¹), the C=O stretching vibration (around 1650-1680 cm⁻¹), and C-Br stretching vibrations.
Implications for Drug Design and Development
A detailed understanding of the crystal structure of this compound provides a powerful platform for structure-based drug design.
-
Pharmacophore Modeling: The precise geometry of the molecule can be used to develop and refine pharmacophore models, which are essential for identifying new lead compounds.
-
Structure-Activity Relationship (SAR) Studies: The crystal structure provides a basis for understanding how modifications to the quinolinone scaffold affect biological activity.
-
Polymorphism Screening: Knowledge of the crystal packing and intermolecular interactions is critical for identifying and characterizing different polymorphic forms, which can have significant implications for the solubility, stability, and bioavailability of a drug substance.
Conclusion
While the definitive experimental crystal structure of this compound remains to be determined, this in-depth technical guide provides a robust, predictive analysis of its likely solid-state conformation and intermolecular interactions. By synthesizing information from related structures and fundamental chemical principles, we have constructed a detailed molecular and supramolecular model. This guide serves as a valuable tool for researchers in medicinal chemistry and drug development, facilitating a deeper understanding of the structure-property relationships of this important class of compounds and paving the way for the rational design of novel therapeutic agents.
The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis and Significance of 5-Bromoquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinolin-2(1H)-one core is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets. The introduction of a bromine atom at the 5-position yields 5-Bromoquinolin-2(1H)-one, a versatile synthetic intermediate that has become instrumental in the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the synthesis of this important molecule, framed within the historical context of quinoline chemistry. While the precise initial discovery of this specific bromo-derivative is not prominently documented in seminal literature, this guide presents a representative and well-established synthetic protocol, delves into the mechanistic underpinnings of the reaction, and explores the compound's broader significance in contemporary research and development.
Introduction: The Quinolinone Core and the Strategic Role of Halogenation
The quinolinone scaffold is a bicyclic heterocyclic system that forms the backbone of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1] Its inherent structural features allow for functionalization at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of drugs for a variety of diseases, including cancer, bacterial infections, and inflammatory conditions.[1]
Halogenation, particularly bromination, is a powerful strategy in medicinal chemistry to modulate a molecule's physicochemical properties. The introduction of a bromine atom can enhance metabolic stability, improve membrane permeability, and provide a reactive handle for further synthetic transformations, such as cross-coupling reactions. In the context of the quinolinone scaffold, the placement of a bromine atom at the 5-position offers a unique vector for chemical diversification, leading to the synthesis of complex molecules with novel biological activities.
The Genesis of a Key Intermediate: A Representative Synthesis of this compound
While the historical record of the first synthesis of this compound is not clearly defined in a single, readily identifiable publication, its preparation falls within the broader and well-established field of quinoline and quinolinone synthesis, which dates back to the 19th century. Classic named reactions such as the Skraup, Doebner-von Miller, and Knorr syntheses laid the foundation for accessing the quinoline core.[2][3]
The synthesis of this compound can be effectively achieved through the cyclization of a suitably substituted aniline precursor. A representative and logical synthetic approach involves the reaction of 2-bromoaniline with a three-carbon electrophile, followed by an intramolecular cyclization.
Below is a detailed, step-by-step protocol for a plausible and efficient synthesis of this compound, based on established synthetic methodologies for related halo-quinolinones.[1]
Experimental Protocol: Synthesis of this compound
This protocol describes a two-step synthesis involving the acylation of 2-bromoaniline followed by an acid-catalyzed cyclization.
Step 1: Acylation of 2-Bromoaniline
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromoaniline (1 equivalent) in a suitable solvent such as toluene.
-
Addition of Reagents: To this solution, add methyl 3,3-dimethoxypropionate (1.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure to obtain the crude acylated intermediate.
Step 2: Cyclization to this compound
-
Reaction Setup: Carefully add the crude intermediate from Step 1 to concentrated sulfuric acid (a suitable excess) at 0 °C in a flask equipped with a magnetic stirrer.
-
Reaction Conditions: Allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 60-80 °C) to facilitate cyclization. Monitor the reaction by TLC.
-
Work-up: Upon completion, pour the reaction mixture cautiously onto crushed ice. The precipitate formed is the crude this compound.
-
Purification: Collect the solid by filtration, wash with water until the filtrate is neutral, and then recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield the purified product.
Visualizing the Synthesis: A Workflow Diagram
Caption: Synthetic workflow for this compound.
Physicochemical and Spectroscopic Characterization
The identity and purity of synthesized this compound are confirmed through a combination of physical and spectroscopic methods.
| Property | Data |
| Molecular Formula | C₉H₆BrNO |
| Molecular Weight | 224.05 g/mol |
| Appearance | Off-white to light brown solid |
| CAS Number | 99465-09-5 |
| ¹H NMR | Consistent with the proposed structure. |
| ¹³C NMR | Consistent with the proposed structure. |
| Mass Spectrometry | [M+H]⁺ consistent with the molecular weight. |
| Infrared Spectroscopy | Characteristic peaks for N-H and C=O stretching. |
Note: Specific spectral data should be acquired and interpreted for each synthesized batch.
The Evolving Landscape of Quinolinone Synthesis
The classical methods for quinolinone synthesis, while foundational, often require harsh reaction conditions. Modern synthetic organic chemistry has seen the development of more efficient and milder protocols. These contemporary approaches often utilize transition-metal catalysis, such as palladium-catalyzed cross-coupling reactions, to construct the quinolinone core with greater control and in higher yields.
Caption: Evolution of quinolinone synthetic methodologies.
Applications in Drug Discovery and Beyond
This compound serves as a critical building block for the synthesis of a wide range of biologically active molecules. The bromine atom at the 5-position is a key functional group that allows for further elaboration of the molecular scaffold through reactions like Suzuki, Heck, and Buchwald-Hartwig cross-couplings. This has enabled the development of compounds with potential applications as:
-
Anticancer Agents: The quinolinone core is present in several approved anticancer drugs, and derivatives of this compound are actively being investigated for their antiproliferative properties.[1][4]
-
Antibacterial Agents: The broader quinolone class is well-known for its antibacterial activity, and brominated derivatives offer a route to new antibiotics that may overcome resistance mechanisms.
-
Anti-inflammatory Agents: Certain quinolinone derivatives have shown potent anti-inflammatory effects.[1]
-
Functional Materials: The photophysical properties of the quinolinone scaffold make it an attractive component for the development of fluorescent probes and organic electronics.[1]
Conclusion
This compound stands as a testament to the enduring importance of the quinolinone scaffold in chemical and pharmaceutical research. While its specific "discovery" moment may be woven into the broader tapestry of heterocyclic chemistry's history, its value as a synthetic intermediate is undisputed. The ability to reliably synthesize this compound through established protocols provides researchers with a powerful tool to explore new chemical space and develop innovative solutions for medicine and materials science. A thorough understanding of its synthesis and reactivity is, therefore, essential for any scientist working at the forefront of these fields.
References
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-hydroxyquinoline
Foreword: The Strategic Importance of 5-Bromo-2-hydroxyquinoline
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities spanning antimalarial, antibacterial, and anticancer applications.[1][2] Within this privileged heterocyclic family, substituted 2-hydroxyquinolines (also known as 2-quinolones, their predominant tautomeric form) serve as critical intermediates. 5-Bromo-2-hydroxyquinoline, in particular, is a highly versatile building block. The bromine atom at the C-5 position provides a reactive handle for introducing further molecular complexity through cross-coupling reactions, while the nucleophilic hydroxyl/amide group at C-2 offers another site for diversification. This guide provides a detailed exploration of the principal synthetic strategies for accessing this valuable compound, grounded in mechanistic understanding and supported by actionable experimental protocols for the research and drug development professional.
Retrosynthetic Analysis and Core Synthetic Strategies
A logical deconstruction of the target molecule reveals two primary strategic pathways for its synthesis. The choice between these routes depends on factors such as starting material availability, desired scale, and control over regiochemistry.
Caption: Retrosynthetic analysis of 5-bromo-2-hydroxyquinoline.
-
Strategy A: Late-Stage Functionalization. This approach involves first synthesizing the core 2-hydroxyquinoline ring system and subsequently introducing the bromine atom at the C-5 position via an electrophilic aromatic substitution reaction. This strategy is often direct but may present challenges in controlling regioselectivity.
-
Strategy B: Precursor-Directed Ring Synthesis. This more convergent strategy utilizes a readily available brominated starting material, such as 3-bromoaniline, to construct the quinoline ring. Classic named reactions for quinoline synthesis are employed, embedding the desired bromine substituent from the outset.
Strategy A: Electrophilic Bromination of 2-Hydroxyquinoline
This is arguably the most direct paper-based approach. It leverages the inherent reactivity of the 2-hydroxyquinoline scaffold towards electrophiles.
Mechanistic Rationale and Regioselectivity
The 2-hydroxyquinoline system exists in tautomeric equilibrium with its 2-quinolone form. For electrophilic substitution, the electron-donating nature of the hydroxyl/amido group strongly activates the molecule. The reaction proceeds via the standard mechanism for electrophilic aromatic substitution: formation of a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by deprotonation to restore aromaticity.[3][4]
The directing influence of the substituents favors substitution on the carbocyclic (benzene) ring rather than the heterocyclic ring. The activating hydroxyl/amido group directs electrophiles to the ortho (C-3) and para (C-4) positions relative to itself, but steric hindrance and the electronics of the pyridine ring make this less favorable. The primary positions for electrophilic attack are C-5 and C-7. Controlling conditions is key to selectively favoring the C-5 isomer over the C-7 or the 5,7-dibrominated byproduct.[2]
Caption: General workflow for electrophilic bromination.
Experimental Protocol: Bromination using N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) as it is a solid that is easier to handle and provides a slow, controlled release of electrophilic bromine, which can improve selectivity.[5]
Materials:
-
2-Hydroxyquinoline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN), anhydrous
-
5 L Three-necked round-bottom flask
-
Mechanical stirrer, thermometer, and addition funnel
-
Ice-water bath
Procedure:
-
Preparation: In a 5 L flask, dissolve 2-hydroxyquinoline (1.0 eq) in anhydrous acetonitrile (approx. 10 mL per gram of starting material) under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C using an ice-water bath with constant stirring.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C. The use of a slight excess of NBS drives the reaction to completion.
-
Reaction: Allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, pour the reaction mixture into ice water (approx. 50 mL per gram of starting material).
-
Isolation: The crude product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water.
-
Purification: The crude solid can be purified by recrystallization from ethanol or an ethanol/water mixture to yield 5-bromo-2-hydroxyquinoline as a crystalline solid.
Quantitative Data
| Parameter | Value | Source |
| Typical Yield | 65-75% | [2] |
| Melting Point | 246-248 °C | N/A |
| Purity (by HPLC) | >98% | N/A |
Strategy B: Knorr Synthesis from 3-Bromoaniline
This strategy builds the quinoline ring from a brominated precursor, offering excellent control over the bromine's position. The Knorr quinoline synthesis is ideal for producing 2-hydroxyquinolines.[6]
Mechanistic Overview
The Knorr synthesis is a two-step process:
-
Acetoacetylation: 3-Bromoaniline is reacted with a β-keto ester, typically ethyl acetoacetate, to form an intermediate N-(3-bromophenyl)-3-oxobutanamide (a β-ketoanilide).
-
Cyclization: The β-ketoanilide undergoes an acid-catalyzed intramolecular electrophilic substitution. The enol form of the ketone attacks the aromatic ring, followed by dehydration to form the final 2-hydroxyquinoline ring system.
Caption: Two-step workflow for the Knorr quinoline synthesis.
Experimental Protocol
Step 1: Synthesis of N-(3-bromophenyl)-3-oxobutanamide
Materials:
-
3-Bromoaniline
-
Ethyl acetoacetate
-
Xylene
-
Dean-Stark apparatus
Procedure:
-
Setup: To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 3-bromoaniline (1.0 eq), ethyl acetoacetate (1.1 eq), and xylene.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by collecting the ethanol byproduct in the Dean-Stark trap. Continue refluxing until no more ethanol is collected (typically 4-6 hours).
-
Isolation: Cool the reaction mixture to room temperature. The product often crystallizes out of the solution. If not, reduce the solvent volume under vacuum to induce crystallization.
-
Purification: Collect the solid product by filtration, wash with cold hexanes, and dry under vacuum. The product is often pure enough for the next step without further purification.
Step 2: Cyclization to 5-Bromo-2-hydroxyquinoline
Materials:
-
N-(3-bromophenyl)-3-oxobutanamide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
Procedure:
-
Acid Addition: Cool concentrated sulfuric acid (approx. 5 mL per gram of anilide) to 0°C in a flask. Slowly and carefully add the N-(3-bromophenyl)-3-oxobutanamide intermediate in portions, with vigorous stirring, keeping the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 60-70°C for 1 hour.
-
Work-up: Cool the reaction mixture back to room temperature and then pour it slowly and carefully onto a large amount of crushed ice with stirring.
-
Isolation: A precipitate will form. Allow the ice to melt completely, then collect the solid by vacuum filtration.
-
Neutralization & Purification: Wash the filter cake extensively with water until the filtrate is neutral to pH paper. Recrystallize the crude product from glacial acetic acid or ethanol to obtain pure 5-bromo-2-hydroxyquinoline.
Quantitative Data
| Step | Product | Typical Yield |
| 1. Acetoacetylation | N-(3-bromophenyl)-3-oxobutanamide | 85-95% |
| 2. Cyclization | 5-Bromo-2-hydroxyquinoline | 70-80% |
| Overall Yield | 60-76% |
Comparative Analysis and Characterization
| Feature | Strategy A (Bromination) | Strategy B (Knorr Synthesis) |
| Starting Materials | 2-Hydroxyquinoline, NBS | 3-Bromoaniline, Ethyl Acetoacetate |
| Number of Steps | 1 | 2 |
| Overall Yield | 65-75% | 60-76% |
| Regioselectivity | Moderate; can produce 7-bromo and 5,7-dibromo isomers. Requires careful control. | Excellent; position of bromine is fixed by the starting material. |
| Scalability | Good; exothermic nature of bromination requires careful thermal management on a large scale. | Excellent; both steps are well-established and scalable industrial processes. |
| Key Advantage | Atom economy, fewer steps. | Unambiguous regiochemical outcome. |
Characterization Data for 5-Bromo-2-hydroxyquinoline
-
Appearance: Off-white to light tan crystalline solid.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 11.7 (s, 1H, -NH-)
-
δ 7.9-8.1 (m, 2H, Ar-H)
-
δ 7.6 (t, 1H, Ar-H)
-
δ 6.5 (d, 1H, Ar-H)
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ 162.5 (C=O)
-
δ 140.1, 138.9, 133.5, 128.7, 122.1, 118.5, 115.9, 112.3
-
-
Mass Spec (ESI+): m/z 225.9/227.9 ([M+H]⁺), showing the characteristic isotopic pattern for a single bromine atom.
-
IR (KBr, cm⁻¹): 3100-2900 (N-H, C-H stretch), 1660 (C=O stretch), 1600, 1480 (C=C stretch).
Conclusion
Both late-stage bromination and a convergent Knorr synthesis represent viable and effective pathways for the preparation of 5-bromo-2-hydroxyquinoline.
-
For exploratory, small-scale synthesis where starting 2-hydroxyquinoline is readily available, Strategy A (Direct Bromination) offers a rapid entry to the target compound, provided that careful purification can be employed to separate potential regioisomers.
-
For larger-scale campaigns or when absolute regiochemical purity is paramount, Strategy B (Knorr Synthesis) is the superior and more robust method. Although it involves an additional step, its predictability and high yields make it the preferred choice for process development and applications in drug discovery where unambiguous structure is non-negotiable.
This guide provides the foundational knowledge and practical protocols to empower researchers to confidently synthesize this key chemical intermediate for their scientific endeavors.
References
Methodological & Application
Application Notes: Detailed Protocol for the Suzuki-Miyaura Coupling of 5-Bromoquinolin-2(1H)-one
Introduction: The Value of the Quinolinone Scaffold
The quinolin-2(1H)-one framework is a privileged heterocyclic scaffold that forms the core of numerous natural products and pharmacologically active compounds.[1][2] Derivatives of this structure are widely investigated for a variety of therapeutic properties, including antiproliferative, anti-infective, and anti-inflammatory activities.[3] Consequently, the development of robust and versatile synthetic methods to create diverse libraries of quinolinone derivatives is of paramount importance for drug discovery and medicinal chemistry programs.[4]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for the formation of carbon-carbon bonds.[5][6] This palladium-catalyzed reaction between an organohalide and an organoboron compound is prized for its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acids.[7] This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of 5-Bromoquinolin-2(1H)-one with various arylboronic acids, a key transformation for accessing novel 5-arylquinolin-2(1H)-one derivatives.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[8] The cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in the formation of a square planar Pd(II) complex.[5][8]
-
Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate "ate" complex.[9] This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate.[6][10]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the desired C-C bond of the 5-arylquinolin-2(1H)-one product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][10]
Key Considerations for a Quinolinone Substrate
Coupling reactions involving nitrogen-rich heteroaryl halides like this compound require special consideration. The lone pair of electrons on the quinoline nitrogen and the amide moiety can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of off-cycle, inactive complexes.
To overcome this, the choice of ligand is critical. Bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are highly recommended.[11][12] These ligands promote the formation of monoligated L1Pd(0) species, which are more sterically accessible and electronically richer.[11] This enhances the rate of the crucial oxidative addition step with the heteroaryl halide and helps prevent catalyst deactivation, leading to higher yields and more efficient reactions.[13][14][15]
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Yields are illustrative and will vary based on the specific substrate and precise reaction conditions.
| Entry | Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Typical Yield |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane / H₂O (5:1) | 100 | 12 | 85-95% |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₂CO₃ (2.0) | Toluene / H₂O (4:1) | 110 | 16 | 80-90% |
| 3 | 3-Pyridylboronic acid | XPhos Pd G3 (2) | - | Cs₂CO₃ (2.0) | 1,4-Dioxane / H₂O (5:1) | 100 | 18 | 70-85% |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | DMF / H₂O (4:1) | 90 | 24 | 75-88% |
Experimental Workflow
The overall process involves careful preparation of reagents, reaction under an inert atmosphere, monitoring, and finally, product workup and purification.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound (1.0 equiv) with an arylboronic acid (1.2 equiv).
Materials:
-
This compound (1.0 mmol, 224.06 mg)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 16.4 mg)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 424.6 mg)
-
1,4-Dioxane, anhydrous (5 mL)
-
Deionized Water (1 mL)
-
Argon or Nitrogen gas, high purity
-
Ethyl acetate, Hexanes, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (224 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and finely powdered K₃PO₄ (425 mg, 2.0 mmol).[16]
-
Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure the reaction atmosphere is completely free of oxygen.[17]
-
Solvent Addition: Prepare a degassed 5:1 mixture of 1,4-dioxane and water by bubbling argon through the premixed solvents for 15-20 minutes. Using a syringe, add 6 mL of this degassed solvent mixture to the reaction flask.[18]
-
Catalyst Addition: Under a positive pressure of argon, quickly add the Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos ligand (16.4 mg, 0.04 mmol) to the flask.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under argon), diluting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or LC-MS to check for the consumption of the starting material.[19]
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (25 mL) and water (15 mL). Transfer the mixture to a separatory funnel.
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[17]
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 5-arylquinolin-2(1H)-one product.[16]
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues.[17][19]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst or ligand (oxidized).2. Insufficiently inert atmosphere.3. Poor quality or wet reagents/solvents.4. Ineffective base (not finely powdered or wrong choice). | 1. Use fresh, high-purity catalyst and ligand stored under inert gas.[17]2. Ensure thorough degassing of solvents and proper inerting of the reaction vessel.[19]3. Use anhydrous solvents and dry reagents.[17]4. Use a finely ground, anhydrous base like K₃PO₄ or Cs₂CO₃.[9] |
| Significant Dehalogenation | Presence of a hydride source, which can be generated from side reactions. | Screen different bases or solvent systems. Ensure high purity of all reagents. |
| Protodeboronation | Hydrolysis of the boronic acid, often caused by excess water, high temperatures, or extended reaction times. | Use fresh boronic acid. Consider using more stable boronic esters (e.g., pinacol esters).[18] Minimize reaction time once the starting material is consumed. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture, which can facilitate oxidative coupling of the boronic acid. | Ensure the reaction setup is rigorously deoxygenated before adding the catalyst and maintained under a positive pressure of inert gas throughout.[18] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 5-arylquinolin-2(1H)-ones from this compound. Careful attention to the quality of reagents, choice of a suitable catalyst system—particularly the use of bulky, electron-rich phosphine ligands—and the rigorous exclusion of oxygen are critical for success. This protocol provides a reliable and reproducible foundation for researchers to access these valuable compounds, facilitating further exploration in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient visible light mediated synthesis of quinolin-2(1H)-ones from quinoline N-oxides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Glycoconjugates of Quinolines: Application in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Convenient access to 5-arylisoindolo[2,1- α]quinolin-11(6a H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. mt.com [mt.com]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Yoneda Labs [yonedalabs.com]
- 19. benchchem.com [benchchem.com]
Application Notes & Protocols: 5-Bromoquinolin-2(1H)-one as a Versatile Scaffold for Kinase Inhibitor Synthesis
Abstract
The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous kinase inhibitors.[1][2] Its ability to form critical hydrogen bonds with the kinase hinge region makes it an ideal starting point for inhibitor design. This guide provides an in-depth exploration of 5-Bromoquinolin-2(1H)-one, a key intermediate whose bromine atom serves as a versatile synthetic handle for constructing diverse and potent kinase inhibitors. We will detail field-proven protocols for cornerstone palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura and Buchwald-Hartwig—and provide the scientific rationale behind the selection of reagents and conditions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their discovery programs.
The Strategic Advantage of the Quinolin-2(1H)-one Scaffold
Protein kinases, as central regulators of cellular signaling, have become major targets for small molecule drug development, particularly in oncology.[3] A common feature of most ATP-competitive kinase inhibitors is a hetero-aromatic group that mimics the adenosine ring of ATP, forming hydrogen bonds within the hinge region of the kinase's active site.[3][4]
The quinolin-2(1H)-one moiety is an exemplary "hinge-binding" group. The lactam functionality (the cyclic amide) presents a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O) in a spatially favorable arrangement to interact with the kinase hinge. The 5-bromo substituent does not interfere with this critical interaction but provides a strategically positioned point for chemical elaboration. This allows chemists to build out from the core scaffold into other regions of the ATP-binding pocket, thereby tuning the inhibitor's potency and selectivity profile.[5]
Synthetic Strategy: Leveraging the 5-Bromo Position
The carbon-bromine bond at the C5 position is a robust and reliable anchor for palladium-catalyzed cross-coupling reactions. This enables the facile formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in drug discovery.[6] The two most powerful and widely used methods for this purpose are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
The general workflow involves using the this compound core and coupling it with a diverse range of boronic acids/esters (Suzuki) or amines (Buchwald-Hartwig) to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies.
Figure 1: General synthetic workflow using this compound.
Core Synthetic Protocols
The following protocols are generalized methodologies and should be optimized for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 3.1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organohalides and organoboron compounds.[7][8] Its reliability and broad functional group tolerance make it a go-to reaction in pharmaceutical chemistry.[6][9]
Principle: The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are: (1) Oxidative addition of the aryl bromide to the Pd(0) complex, (2) Transmetalation of the aryl group from the boronic acid to the palladium(II) complex, and (3) Reductive elimination to form the new biaryl C-C bond and regenerate the Pd(0) catalyst.[7][10] The base is crucial for activating the organoboron species for transmetalation.[10]
Materials and Reagents
| Reagent/Material | Purpose | Typical Grade/Purity | Supplier Example |
| This compound | Starting Material | >97% | TCI, Sigma-Aldrich |
| Arylboronic Acid | Coupling Partner | >95% | Combi-Blocks, Sigma-Aldrich |
| Pd(PPh₃)₄ | Catalyst | >98% | Strem, Sigma-Aldrich |
| Sodium Carbonate (Na₂CO₃) | Base | Anhydrous, >99.5% | Fisher Scientific |
| 1,4-Dioxane | Solvent | Anhydrous | Acros Organics |
| Deionized Water | Co-solvent | HPLC Grade | --- |
Step-by-Step Methodology:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and Sodium Carbonate (2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the Palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 equiv).
-
Via syringe, add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 4-18 hours).
-
Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-quinolin-2(1H)-one.
Troubleshooting and Mechanistic Insights:
| Issue | Potential Cause | Suggested Solution & Rationale |
| Low or No Conversion | Inactive catalyst | Ensure proper degassing of solvents and use of an inert atmosphere. Pd(0) is sensitive to oxygen. A fresh bottle of catalyst may be required. |
| Insufficient base | The base is critical for the transmetalation step. Ensure the base is anhydrous and used in sufficient excess. Consider stronger bases like K₃PO₄ for less reactive substrates. | |
| Protodeborylation | Presence of excess water or acid | This side reaction replaces the boronic acid group with a hydrogen. Minimize water content if this is observed and ensure the reaction is not acidic. |
| Homocoupling of Boronic Acid | Oxidative conditions | This side reaction (forming R-R from R-B(OH)₂) can occur if the catalyst is not in the Pd(0) state or if oxygen is present. Rigorous inert atmosphere techniques are key. |
Protocol 3.2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[6][11][12] The reaction couples an aryl halide with a primary or secondary amine under milder conditions than classical methods like the Ullmann condensation.[11]
Principle: Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle.[11][13] After oxidative addition of the aryl bromide, the amine coordinates to the palladium complex. A strong, non-nucleophilic base then deprotonates the coordinated amine, forming a palladium-amido complex. Reductive elimination from this complex forges the C-N bond and regenerates the Pd(0) catalyst.[13][14] The choice of ligand is critical for success, with bulky, electron-rich phosphine ligands being necessary to promote the reductive elimination step.[12][14]
Materials and Reagents
| Reagent/Material | Purpose | Typical Grade/Purity | Supplier Example |
| This compound | Starting Material | >97% | TCI, Sigma-Aldrich |
| Primary/Secondary Amine | Coupling Partner | >98% | Sigma-Aldrich, Alfa Aesar |
| Pd₂(dba)₃ | Catalyst Precursor | >97% | Strem, Sigma-Aldrich |
| XPhos or RuPhos | Ligand | >98% | Strem, Sigma-Aldrich |
| Sodium tert-butoxide (NaOtBu) | Base | >97% | Acros Organics |
| Toluene or Dioxane | Solvent | Anhydrous | Acros Organics |
Step-by-Step Methodology:
-
To an oven-dried Schlenk tube or reaction vial inside a glovebox, add Pd₂(dba)₃ (0.01-0.02 equiv) and the phosphine ligand (e.g., XPhos, 0.04-0.08 equiv).
-
Add this compound (1.0 equiv), the amine (1.1-1.3 equiv), and Sodium tert-butoxide (1.2-1.5 equiv).
-
Remove the vessel from the glovebox, add anhydrous, degassed solvent (e.g., Toluene), and seal the vessel.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor progress by LC-MS (typically 6-24 hours).
-
After cooling to room temperature, quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the desired 5-amino-quinolin-2(1H)-one derivative.
Troubleshooting and Mechanistic Insights:
| Issue | Potential Cause | Suggested Solution & Rationale |
| Low Yield | Sterically hindered amine/substrate | Use a more electron-rich and bulky ligand from the Buchwald portfolio (e.g., BrettPhos). These ligands accelerate the rate-limiting reductive elimination step.[14] |
| Base incompatibility | NaOtBu is a strong base suitable for many amines. For more sensitive substrates, a weaker base like K₂CO₃ or Cs₂CO₃ might be necessary, though this may require higher temperatures or different ligands. | |
| Hydrodehalogenation | β-hydride elimination | This side reaction replaces the bromine with a hydrogen. It can compete with reductive elimination, especially with amines that have β-hydrogens. Using ligands that favor reductive elimination is key.[11] |
| Catalyst Decomposition | High temperatures, presence of air | Ensure strict inert conditions. If the reaction stalls, a second addition of the catalyst/ligand may be beneficial. |
Case Study: Synthesis of a Lenvatinib Precursor
Lenvatinib (Kisplyx®, Lenvima®) is a multi-kinase inhibitor approved for treating thyroid and liver cancers.[15][16] Its structure features a quinoline core. A key step in many reported syntheses involves the coupling of a quinoline intermediate with an aniline derivative, showcasing the industrial relevance of the chemistry described. While Lenvatinib itself is more complex, we can illustrate the core C-N bond formation concept.
Figure 2: Illustrative Buchwald-Hartwig synthesis of a Lenvatinib-like core.
This reaction exemplifies how a simple aniline can be coupled to the 5-position of the quinolinone scaffold, establishing the core structure of many advanced kinase inhibitors. Further functionalization of the aniline ring would be performed in subsequent steps to complete the synthesis of a molecule like Lenvatinib.[17][18]
Conclusion
This compound is a high-value, versatile starting material for the synthesis of kinase inhibitors. Its strategic bromine handle allows for the reliable and efficient installation of diverse aryl and amino substituents via robust palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig reactions, in particular, provide a powerful platform for rapidly exploring chemical space around this privileged scaffold. By understanding the mechanisms and optimizing the protocols outlined in this guide, drug discovery professionals can effectively leverage this building block to accelerate the development of next-generation targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. CN109734661B - Synthetic method of lenvatinib - Google Patents [patents.google.com]
- 17. Lenvatinib synthesis - chemicalbook [chemicalbook.com]
- 18. qingmupharm.com [qingmupharm.com]
Application Notes and Protocols: Preparation of Fluorescent Probes from 5-Bromoquinolin-2(1H)-one for Metal Ion Detection
Introduction: The Promise of Quinolin-2(1H)-one Scaffolds in Metal Ion Sensing
The detection of metal ions is of paramount importance in diverse fields, ranging from environmental monitoring and clinical diagnostics to drug discovery.[1][2] Fluorescent chemosensors have emerged as powerful tools for this purpose, offering high sensitivity, selectivity, and the potential for real-time analysis.[3] Among the various fluorophores utilized in the design of these sensors, the quinolin-2(1H)-one core has garnered significant attention due to its inherent fluorescence, rigid structure, and versatile synthetic accessibility.[2][4]
This guide provides a comprehensive overview of the design, synthesis, and application of novel fluorescent probes for metal ion detection, utilizing 5-Bromoquinolin-2(1H)-one as a key starting material. The bromine atom at the 5-position serves as a versatile synthetic handle, allowing for the introduction of various recognition moieties through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[5][6] By strategically appending metal-coordinating ligands to the quinolin-2(1H)-one fluorophore, it is possible to create probes that exhibit a "turn-on" or "turn-off" fluorescent response upon binding to specific metal ions. This change in fluorescence is often governed by mechanisms such as Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET).[7][8]
These application notes are intended for researchers, scientists, and drug development professionals seeking to develop and utilize novel fluorescent probes for the selective and sensitive detection of metal ions. The protocols provided herein are designed to be self-validating, with explanations of the underlying chemical principles to empower the user to adapt and troubleshoot these methods for their specific research needs.
PART 1: Synthesis of Fluorescent Probes from this compound
The synthetic strategy hinges on the functionalization of the 5-position of the quinolin-2(1H)-one scaffold. The choice of cross-coupling reaction—Suzuki-Miyaura for aryl or heteroaryl substituents and Sonogashira for alkynyl moieties—allows for the introduction of a wide array of metal-coordinating groups.
General Synthetic Workflow
The overall synthetic approach is a two-step process involving the palladium-catalyzed cross-coupling of this compound with a suitable coupling partner, followed by purification of the final probe.
Caption: General workflow for the synthesis of fluorescent probes.
Protocol 1: Synthesis of 5-Aryl-quinolin-2(1H)-one Derivatives via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[9][10] This protocol describes the coupling of this compound with an arylboronic acid.
Rationale for Experimental Choices:
-
Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst, is essential for the catalytic cycle. The choice of ligand (e.g., phosphine-based) is crucial for stabilizing the palladium catalyst and promoting the reaction.[9]
-
Base: A base is required to activate the boronic acid for transmetalation to the palladium center.[11]
-
Solvent: A solvent system that can dissolve both the organic and inorganic reagents is necessary. Often, a mixture of an organic solvent and water is used.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Standard glassware for inert atmosphere reactions
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Add the palladium catalyst (0.03 equiv.).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir under the inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-quinolin-2(1H)-one.[5]
Protocol 2: Synthesis of 5-Alkynyl-quinolin-2(1H)-one Derivatives via Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[6][12] This reaction is particularly useful for creating extended π-conjugated systems, which can enhance the photophysical properties of the fluorophore.
Rationale for Experimental Choices:
-
Catalyst System: The Sonogashira reaction typically employs a dual-catalyst system consisting of a palladium complex and a copper(I) salt. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[6]
-
Base: An amine base, such as triethylamine (Et₃N), is commonly used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.
-
Solvent: Anhydrous and degassed solvents are crucial to prevent side reactions and catalyst deactivation.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., Triethylamine, 2.0 equivalents)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
Standard glassware for inert atmosphere reactions
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (0.03 equiv.), and CuI (0.05 equiv.).
-
Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature to 60 °C for 6-24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired 5-alkynyl-quinolin-2(1H)-one.[13]
PART 2: Characterization and Application in Metal Ion Detection
Once synthesized and purified, the fluorescent probes must be thoroughly characterized to understand their photophysical properties and their response to metal ions.
Photophysical Characterization
A comprehensive understanding of the probe's absorbance and fluorescence characteristics is essential for its application as a sensor.
Protocol 3: Determination of Absorption and Emission Spectra
Materials and Equipment:
-
Synthesized fluorescent probe
-
Spectroscopic grade solvent (e.g., DMSO, acetonitrile, or buffer)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., 1 mM in DMSO).
-
Prepare a dilute working solution (e.g., 10 µM) in the desired experimental solvent or buffer.
-
Record the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λmax).
-
Using the determined λmax as the excitation wavelength, record the fluorescence emission spectrum to determine the maximum emission wavelength (λem).
-
Calculate the Stokes shift (the difference in nanometers between the λmax of emission and absorption).
Metal Ion Sensing Application
The core of this application is to evaluate the probe's response to various metal ions and to quantify its sensitivity and selectivity.
Protocol 4: General Procedure for Metal Ion Sensing
Materials and Equipment:
-
Stock solution of the fluorescent probe
-
Stock solutions of various metal ion salts (e.g., chlorides or nitrates) in deionized water
-
Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a working solution of the fluorescent probe in the buffer.
-
Record the fluorescence spectrum of the probe solution (blank).
-
To the cuvette containing the probe solution, add a small aliquot of a metal ion stock solution.
-
After a short incubation period (e.g., 2-5 minutes), record the fluorescence spectrum.
-
Repeat step 3 and 4 with increasing concentrations of the metal ion to perform a fluorescence titration.
-
To assess selectivity, repeat the experiment with a range of different metal ions at a fixed concentration.
Caption: Workflow for fluorescence titration experiment.
PART 3: Data Analysis and Interpretation
Proper data analysis is crucial for extracting meaningful parameters that characterize the performance of the fluorescent probe.
Determining the Stoichiometry of the Probe-Metal Complex: Job's Plot
The Job's plot, or the method of continuous variation, is a widely used technique to determine the binding stoichiometry of a complex in solution.[14][15]
Protocol 5: Job's Plot Analysis
Procedure:
-
Prepare a series of solutions where the total molar concentration of the probe and the metal ion is kept constant, but their mole fractions are varied.
-
Measure the fluorescence intensity of each solution at the emission maximum of the complex.
-
Plot the change in fluorescence intensity (ΔF) against the mole fraction of the probe.
-
The mole fraction at which the maximum ΔF is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex.[16][17]
Quantifying the Binding Affinity: Benesi-Hildebrand and Stern-Volmer Analysis
The binding constant (K) is a measure of the affinity between the probe and the metal ion. For fluorescence enhancement ("turn-on" sensors), the Benesi-Hildebrand equation is often used.[18][19] For fluorescence quenching ("turn-off" sensors), the Stern-Volmer equation is applied.[3][20]
Benesi-Hildebrand Equation (for 1:1 complexation):
1 / (F - F₀) = 1 / (K * (Fmax - F₀) * [M]) + 1 / (Fmax - F₀)
Where:
-
F₀ is the fluorescence of the free probe.
-
F is the fluorescence at a given metal ion concentration [M].
-
Fmax is the fluorescence at saturation.
-
K is the association constant.
A plot of 1/(F - F₀) versus 1/[M] should yield a straight line, from which K can be calculated from the ratio of the intercept to the slope.[11][21]
Stern-Volmer Equation (for dynamic quenching):
F₀ / F = 1 + KSV * [Q]
Where:
-
F₀ is the fluorescence in the absence of the quencher (metal ion).
-
F is the fluorescence in the presence of the quencher at concentration [Q].
-
KSV is the Stern-Volmer quenching constant.
A plot of F₀/F versus [Q] should give a straight line with a slope equal to KSV.[22][23]
Calculating the Limit of Detection (LOD)
The limit of detection is the lowest concentration of the metal ion that can be reliably detected by the probe. It is typically calculated using the following equation:
LOD = 3σ / k
Where:
-
σ is the standard deviation of the blank measurement (fluorescence of the probe alone).
-
k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low concentrations of the metal ion).
| Parameter | Method of Determination | Significance |
| Stoichiometry | Job's Plot | Determines the binding ratio between the probe and the metal ion.[14] |
| Binding Constant (K) | Benesi-Hildebrand or Stern-Volmer Plot | Quantifies the affinity of the probe for the metal ion.[24] |
| Limit of Detection (LOD) | Calibration Curve at Low Concentrations | Indicates the sensitivity of the probe. |
| Selectivity | Fluorescence response in the presence of various interfering ions | Demonstrates the probe's ability to detect the target ion in a complex mixture. |
Conclusion and Future Perspectives
The synthetic and analytical protocols detailed in this guide provide a robust framework for the development of novel fluorescent probes for metal ion detection based on the versatile this compound scaffold. The modular nature of the synthetic approach, utilizing powerful cross-coupling reactions, allows for the rational design of probes with tailored selectivity and sensitivity for a wide range of metal ions.
Future research in this area may focus on the development of ratiometric probes, which offer built-in self-calibration and are less susceptible to environmental fluctuations. Furthermore, the incorporation of these quinolin-2(1H)-one-based probes into materials such as nanoparticles or polymers could lead to the development of advanced sensing platforms for in vivo imaging and environmental monitoring. The principles and methodologies outlined herein serve as a solid foundation for such exciting future endeavors.
References
- 1. "Quinoline derivatives containing 5-membered heterocycles for metal ion" by Pasakorn Hansetagan [digital.car.chula.ac.th]
- 2. researchgate.net [researchgate.net]
- 3. faculty.uml.edu [faculty.uml.edu]
- 4. Design and synthesis of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Quinoline-based bio-compatible fluorophore employing a dual sensor for Mg(ii) and Zn(ii): insights from single crystal structures and spectroscopic, DFT and cell imaging studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Metal-coordination-mediated sequential chelation-enhanced fluorescence (CHEF) and fluorescence resonance energy transfer (FRET) in a heteroditopic ligand system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. books.rsc.org [books.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. Job plot - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 18. Benesi–Hildebrand method - Wikipedia [en.wikipedia.org]
- 19. Benesi-Hildebrand_method [chemeurope.com]
- 20. Highly selective fluorescent turn-on–off sensing of OH−, Al3+ and Fe3+ ions by tuning ESIPT in metal organic frameworks and mitochondria targeted bio-imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 24. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic Functionalization of the 5-Bromoquinolin-2(1H)-one Scaffold
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Quinolinone Core as a Privileged Scaffold in Drug Discovery
The quinoline motif, a fusion of benzene and pyridine rings, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of bioactive compounds.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] Within this class, the quinolin-2(1H)-one substructure is particularly significant, forming the backbone of numerous kinase inhibitors by effectively targeting the ATP-binding site of these enzymes.[4][5][6]
The strategic placement of a bromine atom at the C5-position, yielding 5-Bromoquinolin-2(1H)-one , creates a highly versatile synthetic handle. This bromo-substituent serves as a linchpin for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the systematic and modular construction of diverse chemical libraries. This guide provides detailed protocols and the underlying chemical logic for the key functionalization reactions of this scaffold, empowering researchers to generate novel molecular entities for drug discovery programs.
C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most robust and widely used method for constructing aryl-aryl or aryl-vinyl bonds, prized for its operational simplicity and high functional group tolerance.[7][8] For the this compound scaffold, this reaction provides a direct route to introduce diverse (hetero)aryl substituents at the C5-position, a critical modification for tuning the pharmacological profile of kinase inhibitors and other targeted therapeutics.[9]
Causality Behind Experimental Choices
The reaction mechanism hinges on a palladium(0) catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[10]
-
Catalyst: Palladium complexes bearing phosphine ligands, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂], are highly effective. Pd(dppf)Cl₂ is often preferred for its robustness and efficacy with challenging heteroaryl substrates.[11]
-
Base: A base, typically sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[8]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, dimethoxyethane (DME), or toluene) and water is commonly used. Water is crucial for dissolving the inorganic base and facilitating the transmetalation process.[12]
Illustrative Data: Suzuki-Miyaura Coupling Parameters
| Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (3-5) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90-100 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O (3:1:1) | 90 | 80-90 |
| Pyridin-3-ylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2.0) | DME/H₂O (4:1) | 85 | 75-85 |
| Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2.0) | DME/H₂O (4:1) | 85 | 70-80[11] |
Experimental Protocol: Synthesis of 5-Aryl-quinolin-2(1H)-one
-
Reagent Preparation: In a flame-dried Schlenk tube or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.) followed by the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, to achieve a substrate concentration of ~0.1 M).
-
Reaction: Place the sealed vessel in a preheated oil bath at 90-100 °C. Stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired 5-aryl-quinolin-2(1H)-one.
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | 99465-09-5 | Benchchem [benchchem.com]
Application Note & Protocol: A Scalable Synthesis of 5-Bromoquinolin-2(1H)-one for Pharmaceutical Intermediates
Introduction: The Strategic Importance of 5-Bromoquinolin-2(1H)-one
The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its derivatives have demonstrated a wide range of therapeutic applications, including anticancer, anti-HIV, and anti-inflammatory activities[1]. The introduction of a bromine atom at the 5-position creates this compound (CAS No. 99465-09-5), a highly versatile intermediate. The bromine atom serves as a crucial synthetic handle, enabling a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity[2][3]. This makes it an indispensable building block for the synthesis of complex Active Pharmaceutical Ingredients (APIs)[3][4].
Transitioning the synthesis of this intermediate from the laboratory bench to an industrial scale presents significant challenges. The primary objectives of a scale-up campaign are to ensure process safety, cost-effectiveness, high yield, and consistent product quality (≥99% purity). This document provides a detailed, robust, and scalable protocol for the synthesis of this compound, focusing on the direct bromination of quinolin-2(1H)-one. The causality behind each step is explained to empower researchers and process chemists to make informed decisions during development and manufacturing.
Strategic Approach: Direct Electrophilic Bromination
Two primary strategies exist for synthesizing the target molecule: (1) constructing the quinolone ring from a pre-brominated precursor, or (2) direct bromination of the pre-formed quinolin-2(1H)-one scaffold[1]. For industrial-scale synthesis, the direct bromination approach is often preferred due to the high commercial availability and lower cost of the starting material, quinolin-2(1H)-one.
The reaction proceeds via electrophilic aromatic substitution. The lactam moiety in the quinolin-2(1H)-one ring is an activating group, directing electrophiles to the 5- and 7-positions. Precise control over reaction conditions is therefore paramount to achieve high regioselectivity for the desired 5-bromo isomer and to minimize the formation of undesired byproducts, such as the 5,7-dibromoquinolin-2(1H)-one[2].
Workflow Overview
The following diagram outlines the key stages of the scale-up synthesis process, from reactor charging to final product isolation.
Caption: High-level workflow for the scale-up synthesis of this compound.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 1 kg scale of the final product. All operations involving bromine must be conducted in a well-ventilated area, preferably within a walk-in fume hood or a closed, vented reactor system.
Materials and Equipment
-
Reagents:
-
Quinolin-2(1H)-one (approx. 0.8 kg)
-
Molecular Bromine (Br₂) (1.0–1.2 equivalents)[2]
-
Acetonitrile (ACS Grade or higher)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Ethanol (200 proof)
-
Deionized Water
-
-
Equipment:
-
20 L Glass-Lined Reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet
-
Addition funnel or metering pump
-
Nutsche filter or centrifuge for solid filtration
-
Vacuum oven
-
Appropriate Personal Protective Equipment (PPE)[5]
-
Step-by-Step Procedure
-
Reactor Preparation and Charging:
-
Ensure the 20 L reactor is clean and dry. Purge the vessel with dry nitrogen for at least 30 minutes to create an inert atmosphere.
-
Charge the reactor with Quinolin-2(1H)-one (0.8 kg, 1.0 eq).
-
Add acetonitrile (8 L). Begin agitation at a moderate speed (e.g., 100-150 RPM) to form a slurry.
-
Cool the reactor contents to an internal temperature of 0-5 °C using a suitable cooling bath. Maintaining this low temperature is critical to control the reaction rate and selectivity[2][6].
-
-
Bromination:
-
In a separate, dry vessel, carefully prepare a solution of molecular bromine (Br₂) (approx. 0.96 kg, 1.1 eq) in acetonitrile (2 L).
-
Slowly add the bromine solution to the reactor via a metering pump or addition funnel over a period of 2-3 hours. Causality: A slow addition rate prevents localized high concentrations of bromine, which can lead to over-bromination (formation of 5,7-dibromo byproduct) and exothermic runaway[7]. Ensure the internal temperature does not exceed 5 °C during the addition.
-
After the addition is complete, maintain the reaction mixture at 0-5 °C with continued stirring.
-
-
Reaction Monitoring:
-
Monitor the reaction progress every hour by withdrawing a small aliquot, quenching it with a dilute sodium thiosulfate solution, and analyzing it by HPLC.
-
The reaction is considered complete when the starting material (Quinolin-2(1H)-one) is less than 1% by area on the HPLC chromatogram. Typical reaction time is 4-6 hours after the addition is complete.
-
-
Quenching and Product Isolation:
-
Once the reaction is complete, quench any excess bromine by slowly adding a 10% aqueous solution of sodium thiosulfate until the reddish-brown color of bromine dissipates.
-
Slowly transfer the entire reaction slurry into a separate vessel containing 20 L of cold deionized water with vigorous stirring. This will cause the product to precipitate out of the solution.
-
Stir the resulting slurry for 1-2 hours to ensure complete precipitation.
-
Isolate the crude solid product by filtration using a Nutsche filter.
-
Wash the filter cake thoroughly with deionized water (2 x 5 L) until the filtrate is neutral (pH ~7).
-
-
Purification by Recrystallization:
-
Transfer the wet, crude solid to a clean reactor.
-
Add ethanol (approx. 5-7 L per kg of crude solid) and heat the mixture to reflux (approx. 78 °C) until all the solid dissolves.
-
Cool the solution slowly to room temperature, and then further cool to 0-5 °C for at least 4 hours to maximize crystal formation.
-
Filter the purified crystals and wash the cake with a small amount of cold ethanol.
-
-
Drying:
-
Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
The expected yield of this compound should be in the range of 80-90% with a purity of >99% by HPLC.
-
Process Optimization & Critical Parameters
Successful scale-up hinges on the precise control of several critical parameters. The interplay between these factors determines the final yield, purity, and safety of the process.
| Parameter | Impact on Process | Recommended Control / Justification |
| Temperature Control | Directly affects reaction rate and selectivity. Higher temperatures increase the formation of the 5,7-dibromo impurity.[2] | Maintain internal temperature strictly between 0-5 °C during bromine addition and reaction. This minimizes byproduct formation by favoring the kinetically controlled mono-bromination at the 5-position. |
| Bromine Stoichiometry | Excess bromine leads to over-bromination and difficult purification. Insufficient bromine results in incomplete conversion. | Use 1.05-1.1 equivalents of Br₂. This slight excess ensures complete consumption of the starting material without significantly increasing the risk of di-substitution. |
| Addition Rate | A fast addition can cause localized overheating and byproduct formation. It also poses a safety risk due to potential exotherms. | Add the bromine solution over 2-3 hours . This ensures the reaction heat can be effectively removed by the reactor's cooling system, maintaining tight temperature control. |
| Solvent Selection | The solvent influences reagent solubility and reaction polarity. Acetonitrile provides good solubility and is relatively inert.[8] | Acetonitrile is recommended for its favorable properties. Alternatives like acetic acid can be used but may require different work-up procedures. |
| Quenching & Work-up | Inefficient quenching leaves reactive bromine. The pH and solvent composition during precipitation affect particle size and purity. | Ensure complete quenching with sodium thiosulfate. Precipitation in water provides an efficient method for isolating the non-polar product from the polar solvent and inorganic salts. |
Safety and Environmental Health (EHS) Considerations
Handling large quantities of molecular bromine requires stringent safety protocols. Bromine is highly corrosive, toxic upon inhalation, and can cause severe chemical burns[5][9][10].
-
Engineering Controls: All operations must be performed in a reactor system with a scrubber to neutralize bromine vapors and HBr gas generated during the reaction. Adequate ventilation is mandatory[11].
-
Personal Protective Equipment (PPE): Full PPE is required, including:
-
Spill Management: Have a spill kit ready containing a neutralizing agent such as sodium thiosulfate or soda ash. In case of a spill, evacuate the area and handle it according to the established Standard Operating Procedure (SOP)[9][11].
-
Waste Disposal: All aqueous waste containing residual bromine or bromides should be treated with a reducing agent (e.g., sodium bisulfite) to reduce it to bromide ions before being sent for appropriate waste treatment. Organic solvent waste must be collected and disposed of according to local environmental regulations.
Quality Control & Characterization
The final product must be rigorously tested to ensure it meets the specifications required for pharmaceutical use.
-
Appearance: White to off-white solid.
-
Purity (HPLC): ≥ 99.5%.
-
Identity (¹H NMR, ¹³C NMR, MS): The spectra should conform to the structure of this compound.
-
Melting Point: Consistent with literature values.
-
Residual Solvents (GC): Must be within the limits defined by ICH guidelines.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By focusing on the direct bromination of quinolin-2(1H)-one and implementing strict control over critical parameters such as temperature, stoichiometry, and addition rates, this process can deliver a high-quality product safely and efficiently. The detailed explanation of the causality behind each step and the emphasis on safety are intended to guide researchers and drug development professionals in the successful scale-up of this vital pharmaceutical intermediate.
References
- 1. This compound | 99465-09-5 | Benchchem [benchchem.com]
- 2. 5-Bromoquinolin-8-ol | High-Purity Reagent [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acgpubs.org [acgpubs.org]
- 9. Bromine handling and safety | DOCX [slideshare.net]
- 10. icl-group-sustainability.com [icl-group-sustainability.com]
- 11. carlroth.com [carlroth.com]
5-Bromoquinolin-2(1H)-one: A Versatile Scaffold for Innovations in Medicinal Chemistry
Introduction: The Enduring Significance of the Quinolin-2(1H)-one Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for a multitude of therapeutic agents. The quinolin-2(1H)-one scaffold is a prime example of such a "privileged structure," a term bestowed upon molecular motifs that demonstrate the ability to bind to a variety of biological targets with high affinity.[1][2][3] This inherent versatility has established the quinolin-2(1H)-one core as a cornerstone in the development of novel drugs across a wide spectrum of diseases, including cancer, inflammation, and infectious agents.[2][4] The strategic introduction of a bromine atom at the 5-position, yielding 5-Bromoquinolin-2(1H)-one, further enhances its utility, providing a reactive handle for extensive chemical modifications and the exploration of new chemical space in drug discovery programs.[5][6] This document serves as a detailed guide for researchers, scientists, and drug development professionals on the applications and experimental protocols involving this valuable building block.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis. The following table summarizes its key characteristics.
| Property | Value | Source |
| CAS Number | 99465-09-5 | [7][8] |
| Molecular Formula | C₉H₆BrNO | [9] |
| Molecular Weight | 224.05 g/mol | [9] |
| Appearance | Off-white to light brown solid | [10] |
| Boiling Point | 389.6±42.0 °C (Predicted) | [10] |
| Density | 1.620±0.06 g/cm³ (Predicted) | [10] |
| pKa | 10.89±0.70 (Predicted) | [10] |
| Storage | Sealed in dry, Room Temperature | [6] |
While several synthetic routes to quinolin-2(1H)-ones exist, a common and adaptable laboratory-scale synthesis of this compound can be conceptualized from readily available precursors, such as through the cyclization of appropriately substituted anilines. A general synthetic workflow is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrj.org [chemrj.org]
- 3. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Cas 99465-09-5,5-BROMO-1H-QUINOLIN-2-ONE | lookchem [lookchem.com]
- 7. 5-BROMO-1H-QUINOLIN-2-ONE | 99465-09-5 [chemicalbook.com]
- 8. This compound [synhet.com]
- 9. 5-BROMO-1H-QUINOLIN-2-ONE | 99465-09-5 [amp.chemicalbook.com]
- 10. 5-BROMO-1H-QUINOLIN-2-ONE price,buy 5-BROMO-1H-QUINOLIN-2-ONE - chemicalbook [chemicalbook.com]
experimental setup for the bromination of quinolin-2(1H)-one
An Application Note for the Selective Bromination of Quinolin-2(1H)-one
Abstract
This comprehensive guide details the experimental setup for the selective bromination of quinolin-2(1H)-one, a foundational scaffold in medicinal chemistry. We provide an in-depth analysis of the reaction mechanism, regioselectivity, and two field-proven protocols utilizing N-Bromosuccinimide (NBS) and molecular bromine (Br₂). This document is intended for researchers, scientists, and drug development professionals, offering practical insights into experimental choices, process optimization, product characterization, and troubleshooting to ensure reproducible and high-yield synthesis of brominated quinolin-2(1H)-one derivatives.
Introduction: The Significance of Brominated Quinolones
The quinolin-2(1H)-one core is a privileged structure found in numerous biologically active compounds.[1] The introduction of a bromine atom onto this scaffold serves as a critical synthetic handle, enabling further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira) to generate diverse molecular libraries for drug discovery.[2][3] Brominated quinolones themselves exhibit a range of biological activities, including potential as anticancer and antimicrobial agents.[4] Therefore, a reliable and well-understood methodology for their synthesis is paramount. This guide focuses on the direct electrophilic bromination of the parent quinolin-2(1H)-one system.
Mechanistic Insight: Regioselectivity in Electrophilic Aromatic Substitution
The bromination of quinolin-2(1H)-one proceeds via an electrophilic aromatic substitution (EAS) mechanism. The regiochemical outcome is governed by the electronic properties of the heterocyclic system. The quinolin-2(1H)-one structure exists in a lactam-lactim tautomerism, with the lactam form being predominant.
The amide nitrogen atom acts as an activating, ortho-, para-director for the carbocyclic (benzene) ring, while the pyridinone ring is generally electron-deficient. Consequently, electrophilic attack is directed primarily to the benzene portion of the molecule. The positions most activated towards electrophilic substitution are C6 and C8, which are para and ortho to the nitrogen atom, respectively.[5] However, substitution at the C3 position of the pyridinone ring is also frequently observed, influenced by the enolate character of the ring under certain conditions. The choice of brominating agent and reaction conditions can be tuned to favor substitution at specific positions.
Caption: General mechanism for the electrophilic bromination of quinolin-2(1H)-one.
Experimental Protocols
Safety Precaution: These experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Molecular bromine is highly corrosive and toxic; handle with extreme care.
Protocol A: Selective Monobromination using N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a mild and highly selective brominating agent, making it ideal for controlled monobromination of electron-rich aromatic compounds.[6][7][8] This protocol is designed to favor the synthesis of 3-bromoquinolin-2(1H)-one.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. |
| Quinolin-2(1H)-one | C₉H₇NO | 145.16 | 1.0 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.05 |
| Acetonitrile (CH₃CN) | C₂H₃N | 41.05 | Solvent |
| Saturated Na₂S₂O₃ (aq) | - | - | Quenching |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Extraction |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | Drying |
Step-by-Step Methodology
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add quinolin-2(1H)-one (1.0 eq.).
-
Dissolution: Add anhydrous acetonitrile (approx. 10 mL per mmol of substrate) to dissolve the starting material completely.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq.) to the solution in one portion at room temperature.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50:50 Ethyl Acetate:Hexanes). The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any unreacted NBS.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield the desired bromoquinolin-2(1H)-one.[9]
Protocol B: Bromination using Molecular Bromine (Br₂)
This method employs the more reactive molecular bromine, which can lead to different regioselectivity or polybromination if not carefully controlled.[10] This protocol often favors substitution on the carbocyclic ring (e.g., C6 position).
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. |
| Quinolin-2(1H)-one | C₉H₇NO | 145.16 | 1.0 |
| Molecular Bromine (Br₂) | Br₂ | 159.81 | 1.0 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | Solvent |
| Saturated NaHCO₃ (aq) | - | - | Neutralization |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Extraction |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | Drying |
Step-by-Step Methodology
-
Reaction Setup: Dissolve quinolin-2(1H)-one (1.0 eq.) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Reagent Preparation: In the dropping funnel, prepare a solution of molecular bromine (1.0 eq.) in a small amount of glacial acetic acid.
-
Reagent Addition: Cool the reaction flask to 0 °C using an ice bath. Add the bromine solution dropwise to the stirred quinolinone solution over 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture over crushed ice.
-
Neutralization: Neutralize the solution by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Extract the product with dichloromethane (3 x 20 mL).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude solid by recrystallization or flash column chromatography to obtain the pure product.
Experimental Workflow and Characterization
The successful synthesis of brominated quinolin-2(1H)-one requires a systematic workflow from reaction to final product validation.
Caption: A generalized workflow for the synthesis and purification of bromo-quinolin-2(1H)-one.
Product Characterization
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product. The brominated product should have a different Rf value than the starting material.
-
Melting Point (MP): A sharp melting point range is indicative of a pure compound. For example, 3-bromoquinolin-2(1H)-one has a reported melting point of 231-233 °C.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The introduction of bromine will cause characteristic shifts in the aromatic proton signals and the appearance of a C-Br signal in the ¹³C NMR spectrum.[12][13]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be visible in the mass spectrum, providing definitive evidence of successful bromination.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | - Inactive reagents.- Insufficient reaction time or temperature. | - Use freshly recrystallized NBS.[6]- Ensure Br₂ solution is fresh.- Increase reaction time or gently heat the reaction mixture, monitoring by TLC. |
| Polybromination | - Stoichiometry of the brominating agent is too high.- Reaction conditions are too harsh. | - Carefully control the stoichiometry; use 1.0-1.1 equivalents for monobromination.[10]- Add the brominating agent slowly and at a low temperature.- For highly activated substrates, use a milder agent like NBS.[8] |
| Poor Regioselectivity | - Reaction conditions favor multiple substitution pathways. | - Change the solvent system (e.g., from acetic acid to a non-polar solvent like CCl₄ or CHCl₃).- Switch the brominating agent (NBS often gives different selectivity than Br₂).- Lowering the reaction temperature can improve selectivity.[10] |
| Difficult Purification | - Products and byproducts have similar polarities. | - Optimize the flash chromatography eluent system using TLC.- Attempt recrystallization from various solvents (e.g., ethanol, ethyl acetate).- If inseparable isomers form, reconsider the reaction conditions to favor a single product. |
Conclusion
The bromination of quinolin-2(1H)-one is a fundamental transformation for accessing valuable synthetic intermediates. By understanding the underlying mechanism and carefully selecting the appropriate reagents and conditions, researchers can achieve high yields and control the regiochemical outcome. The protocols detailed herein for both NBS and molecular bromine provide robust starting points for the synthesis of mono-brominated quinolones. Effective monitoring, purification, and characterization are essential to ensure the integrity of the final product, paving the way for subsequent applications in chemical synthesis and drug development.
References
- 1. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dev.spectrabase.com [dev.spectrabase.com]
Application Notes & Protocols: Leveraging 5-Bromoquinolin-2(1H)-one for the Synthesis of Potent Phosphodiesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinolinone Scaffold in PDE Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] Inhibition of specific PDE isozymes has proven to be a powerful therapeutic strategy for a wide range of conditions, including chronic obstructive pulmonary disease (COPD), erectile dysfunction, and pulmonary hypertension.[1][2][3]
The quinolinone core is a "privileged structure" in medicinal chemistry, frequently appearing in potent and selective PDE inhibitors.[4][5] Its rigid, bicyclic nature provides a robust scaffold for orienting key pharmacophoric features within the enzyme's active site. Within this class of starting materials, 5-Bromoquinolin-2(1H)-one stands out as a particularly versatile precursor.
Section 1: The Strategic Importance of the 5-Bromo Substituent
The bromine atom at the C-5 position of the quinolinone ring is not merely a placeholder; it is a key functional handle that medicinal chemists exploit for molecular elaboration. Its strategic value lies in several key areas:
-
Versatility in Cross-Coupling Reactions: The carbon-bromine bond is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the efficient and modular introduction of diverse substituents at a late stage in the synthesis, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[6]
-
Modulation of Electronic Properties: As an electron-withdrawing group, the bromine atom can influence the electronic distribution within the quinolinone ring system. This can impact the compound's binding affinity to the target PDE and modulate its pharmacokinetic properties.
-
Direct Interaction with the Active Site: In some cases, the bromine atom itself can form favorable halogen bonds or other non-covalent interactions with amino acid residues in the PDE active site, contributing directly to the compound's potency.
The strategic placement of bromine on the quinoline scaffold has been shown to be crucial for the biological activity of various compounds, including those with anticancer properties.[6] This underscores the importance of this substituent in designing potent enzyme inhibitors.
Section 2: Synthesis of a Representative PDE Inhibitor Intermediate
To illustrate the utility of this compound, we will outline a generalized procedure for the synthesis of an N-substituted quinolinone, a common core structure in many PDE inhibitors. This protocol is based on a standard N-alkylation reaction.
Workflow for N-Alkylation of this compound
This diagram illustrates the general workflow for the synthesis of a PDE inhibitor precursor starting from this compound.
Caption: General workflow for N-alkylation of this compound.
Protocol 1: Synthesis of 1-Alkyl-5-bromoquinolin-2(1H)-one
Principle: This protocol describes the N-alkylation of this compound using an appropriate alkyl halide in the presence of a base. The base deprotonates the nitrogen of the quinolinone, forming a nucleophilic anion that subsequently attacks the electrophilic alkyl halide.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Alkyl halide (e.g., benzyl bromide, 1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride portion-wise. Causality Note: Slow addition is crucial to control the exothermic reaction and hydrogen gas evolution.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt of the quinolinone should be observed.
-
Alkylation: Add the alkyl halide dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure N-substituted this compound.
Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 3: Biological Evaluation of Synthesized Inhibitors
After synthesizing a library of compounds, the next critical step is to evaluate their biological activity. This typically involves in vitro assays to determine their potency and selectivity against various PDE isozymes.
Signaling Pathway: Role of PDE5 in cGMP Regulation
PDE inhibitors exert their effects by preventing the degradation of cyclic nucleotides. For instance, PDE5 inhibitors block the breakdown of cGMP, leading to smooth muscle relaxation and vasodilation.[3][7]
Caption: Role of PDE5 in the cGMP signaling pathway and the action of inhibitors.
Protocol 2: In Vitro PDE Inhibition Assay (Fluorescence Polarization)
Principle: This assay measures the ability of a test compound to inhibit the hydrolysis of a fluorescently labeled cGMP substrate (cGMP-FAM) by a specific PDE enzyme (e.g., PDE5A1). When the substrate is hydrolyzed, it binds to a binding agent, causing a change in fluorescence polarization (FP) that is proportional to enzyme activity.[8][9]
Materials:
-
Recombinant human PDE enzyme (e.g., PDE5A1)
-
Fluorescently labeled substrate (e.g., FAM-Cyclic-3′,5′-GMP)
-
Assay buffer
-
Binding Agent
-
Test compounds (synthesized quinolinone derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., Sildenafil)
-
384-well black microplate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds and the positive control in DMSO. Add a small volume (e.g., 1 µL) of each dilution to the wells of the 384-well plate. Include DMSO-only wells as a 100% activity control.
-
Enzyme Addition: Dilute the recombinant PDE5A1 enzyme to the desired concentration in cold assay buffer. Add the diluted enzyme solution to all wells except for the "no enzyme" blank wells.
-
Inhibitor Binding: Incubate the plate for 15-20 minutes at room temperature to allow the test compounds to bind to the enzyme.
-
Reaction Initiation: Add the FAM-cGMP substrate solution to all wells to start the enzymatic reaction.
-
Enzymatic Reaction: Incubate the plate for 60 minutes at 37°C. Causality Note: The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding the Binding Agent to all wells.
-
Signal Reading: Read the fluorescence polarization on a suitable microplate reader (Excitation ≈ 485 nm, Emission ≈ 530 nm).[8]
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (mP_sample - mP_blank) / (mP_control - mP_blank))[8]
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Data Presentation: Representative IC₅₀ Values
The results of the in vitro screening are typically summarized in a table to compare the potency and selectivity of the synthesized compounds.
| Compound ID | PDE5 IC₅₀ (nM) | PDE4D IC₅₀ (nM) | PDE6 IC₅₀ (nM) | Selectivity (PDE4D/PDE5) | Selectivity (PDE6/PDE5) |
| Example-1 | 5.2 | >10,000 | 850 | >1923 | 163 |
| Example-2 | 2.8 | >10,000 | 450 | >3571 | 161 |
| Sildenafil | 3.5 | 3800 | 35 | >1085 | 10 |
Data is hypothetical and for illustrative purposes only.
Conclusion
This compound is an exceptionally valuable starting material for the synthesis of novel phosphodiesterase inhibitors. Its utility is derived from the strategic placement of a bromine atom, which serves as a versatile chemical handle for constructing diverse molecular architectures. The protocols and workflows described herein provide a foundational framework for researchers to design, synthesize, and evaluate new quinolinone-based PDE inhibitors, ultimately contributing to the development of next-generation therapeutics.
References
- 1. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What are PDE inhibitors and how do they work? [synapse.patsnap.com]
- 3. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Biological Evaluation of Novel Quinazoline-Based Anti-inflammatory Agents Acting as PDE4B Inhibitors [jstage.jst.go.jp]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromoquinolin-2(1H)-one
Welcome to the technical support center for the synthesis of 5-Bromoquinolin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to help you improve the yield and purity of your target compound.
Overview of Synthetic Challenges
This compound is a valuable heterocyclic building block in pharmaceutical and materials science. Its synthesis, while conceptually straightforward, is often plagued by issues of low yield, poor regioselectivity, and difficult purification. Success hinges on a nuanced understanding of the reaction mechanisms and careful control of experimental parameters. This guide will address the two primary synthetic strategies and the common pitfalls encountered in each.
Primary Synthetic Strategies
There are two principal pathways to synthesize this compound: the cyclization of a pre-brominated precursor and the direct bromination of the quinolin-2(1H)-one core. Each route has distinct advantages and challenges.
Caption: Primary synthetic routes to this compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: Low or No Yield in Knorr-type Synthesis from 3-Bromoaniline
Question: My Knorr-type synthesis, reacting 3-bromoaniline with ethyl acetoacetate followed by cyclization, is resulting in a very low yield of this compound. What are the likely causes and how can I optimize the reaction?
Answer: Low yields in the Knorr quinoline synthesis often stem from issues in one of the two key steps: the initial condensation or the final cyclization.[1]
Causality & Solutions:
-
Incorrect Condensation Product: The initial reaction between the aniline and the β-ketoester can produce two different products: the desired β-anilinoacrylate (enamine) or the β-ketoanilide. For the Knorr synthesis of quinolin-2-ones, the β-ketoanilide is the required intermediate. Reaction conditions must be carefully controlled to favor its formation. A study on the synthesis of a related bromoquinolinone found that monitoring the reaction by ¹H NMR was crucial to optimize conditions and prevent the formation of undesired byproducts.[2]
-
Solution: Perform the initial condensation at or below room temperature without a catalyst. Using a bulkier ester, such as tert-butyl acetoacetate, can sometimes favor the desired anilide formation and simplify the workup, as the evolving tert-butanol is less likely to interfere with the reaction.[2]
-
-
Harsh Cyclization Conditions: The cyclization of the β-ketoanilide is typically induced by strong acids like concentrated sulfuric acid or polyphosphoric acid (PPA) at high temperatures.[1] These harsh conditions can lead to degradation of the starting material or product, especially with the presence of a halogen substituent.
-
Solution: Optimize the cyclizing agent and temperature. While sulfuric acid is traditional, other reagents like Eaton's reagent (P₂O₅ in MeSO₃H) or milder Lewis acids can sometimes provide better results. A temperature screen is highly recommended, starting at a lower temperature (e.g., 80-90 °C) and gradually increasing until the reaction proceeds at a reasonable rate, as monitored by TLC.
-
-
Steric Hindrance: The final ring-closing step is an intramolecular electrophilic aromatic substitution. The bromine atom at the 3-position of the aniline precursor can sterically hinder the cyclization at the C2 position, leading to a slower reaction or favoring alternative pathways.[2]
-
Solution: While difficult to overcome directly, ensuring optimal conditions for the electrophilic substitution (e.g., a sufficiently strong acid to promote the reaction) is key. Prolonged reaction times may be necessary, but must be balanced against the risk of thermal decomposition.
-
| Parameter | Recommendation for Knorr-type Synthesis | Rationale |
| Condensation Temp. | 0 °C to Room Temperature | Minimizes side reactions and favors anilide formation. |
| Cyclization Agent | Conc. H₂SO₄, Polyphosphoric Acid (PPA) | Strong proton source required for intramolecular electrophilic cyclization.[1] |
| Cyclization Temp. | 80–120 °C (optimize) | Balances reaction rate with potential for thermal degradation. |
| Monitoring | TLC, ¹H NMR | Essential for tracking the formation of the anilide intermediate and final product.[2] |
Problem 2: Poor Regioselectivity in Direct Bromination of Quinolin-2(1H)-one
Question: I am attempting to brominate quinolin-2(1H)-one directly, but my final product is a mixture of isomers. How can I improve the selectivity for the 5-bromo product?
Answer: Achieving high regioselectivity in the electrophilic substitution of the quinoline scaffold is a well-known challenge.[3] The outcome is a delicate balance between the electronic directing effects of the substituents and the reaction conditions.
Causality & Solutions:
-
Competing Directing Effects: The quinolin-2(1H)-one ring system has complex electronic properties. The carbocyclic (benzene) ring is generally more activated towards electrophilic substitution than the heterocyclic (pyridine) ring, especially under acidic conditions where the nitrogen is protonated.[3] The amide group (-NH-C=O) in the pyridine ring is an activating, ortho-, para-directing group, which would favor substitution at positions 3 and 6/8. However, the overall electronics of the fused system determine the final outcome. Substitution often occurs at positions 5, 6, and 8.
-
Harsh Brominating Agent: Molecular bromine (Br₂) is a powerful electrophile and can be unselective, leading to multiple isomers and polybromination.
-
Solution: Use a milder and more selective brominating agent. N-Bromosuccinimide (NBS) is widely recommended for the controlled bromination of quinolines and other heterocyclic systems.[4] It provides a low, steady concentration of electrophilic bromine, which can significantly enhance regioselectivity.
-
-
Solvent and Catalyst Effects: The solvent polarity and the presence of a catalyst can dramatically influence the reaction pathway.
-
Solution: Conduct the reaction in a less polar solvent like dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN).[5] Avoid highly acidic conditions if possible, as protonation can alter the ring's activation profile. For NBS brominations, a radical initiator (like AIBN or benzoyl peroxide) is sometimes used, but for aromatic substitution, it is often performed without an initiator in a polar solvent. Careful optimization of the solvent system is critical.
-
Problem 3: Formation of Polybrominated Byproducts
Question: My bromination reaction is producing significant amounts of 5,7-dibromo or other polybrominated species. How can I prevent this over-bromination?
Answer: Polybromination is a common side reaction, especially when the quinoline ring is activated.[3]
Causality & Solutions:
-
Incorrect Stoichiometry: Using an excess of the brominating agent is the most direct cause of polybromination.
-
Solution: Carefully control the stoichiometry. Use no more than 1.0 to 1.1 equivalents of the brominating agent (e.g., NBS) for monobromination. The most effective technique is to add the brominating agent slowly and portion-wise, or as a dilute solution via a syringe pump, over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring the mono-substituted product.[3]
-
-
High Reaction Temperature: Higher temperatures increase reaction rates indiscriminately, reducing the kinetic selectivity between the first and second bromination events.
-
Solution: Perform the reaction at a lower temperature. Start at 0 °C or even lower and allow the reaction to slowly warm to room temperature. This will slow down the overall reaction but significantly improve selectivity by favoring the initial, faster monobromination step.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route—cyclization or direct bromination—is generally preferred? A1: The choice depends on the scale and available starting materials. For laboratory-scale synthesis where regiochemical purity is paramount, the cyclization approach (Strategy A) starting from a defined precursor like 3-bromoaniline is often preferred as it unambiguously sets the position of the bromine atom. For larger-scale syntheses, direct bromination (Strategy B) might be more step-economical, but it requires extensive optimization to control regioselectivity and purification can be challenging.
Q2: What analytical techniques are essential for characterizing the final product and confirming its regiochemistry? A2: A combination of techniques is crucial.
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool. The coupling patterns and chemical shifts of the aromatic protons are unique for each isomer. 2D NMR techniques like COSY and HMBC can definitively establish the connectivity and confirm the 5-bromo substitution pattern.
-
Mass Spectrometry (MS): Confirms the molecular weight and shows the characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units, for ⁷⁹Br and ⁸¹Br).
-
Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): Essential for assessing the purity of the crude and final products and for identifying the presence of isomers.
Q3: What are the key safety precautions when working with bromine or N-Bromosuccinimide? A3: Both reagents are hazardous and must be handled with care in a well-ventilated chemical fume hood.
-
Molecular Bromine (Br₂): Highly toxic, corrosive, and volatile. Causes severe burns upon skin contact and is extremely dangerous if inhaled. Always wear appropriate personal protective equipment (PPE), including heavy-duty gloves (e.g., butyl rubber), splash goggles, and a lab coat. Have a sodium thiosulfate solution available to neutralize spills.
-
N-Bromosuccinimide (NBS): A corrosive solid and a lachrymator. It can decompose upon exposure to light and moisture. Store it in a cool, dark, and dry place. While less volatile than Br₂, it should still be handled with appropriate PPE to avoid skin and eye contact.
Q4: Can modern catalytic methods improve this synthesis? A4: Yes, modern organic synthesis offers promising alternatives. Recent advances in C-H activation and functionalization using transition metal catalysts (e.g., palladium, copper) provide new avenues for the regioselective synthesis of functionalized quinolines.[6][7] Additionally, photocatalytic methods are emerging as green and efficient ways to synthesize the quinolin-2(1H)-one core itself.[8][9] While specific protocols for this compound using these methods may not be widely established, they represent an exciting frontier for future process development.
Experimental Protocols
The following are representative, generalized protocols based on established methodologies. Note: These protocols should be adapted and optimized for your specific laboratory conditions and scale.
Protocol A: Knorr-type Synthesis from 3-Bromoaniline
Caption: Workflow for the Knorr-type synthesis of this compound.
Methodology:
-
Condensation: In a round-bottom flask, combine 3-bromoaniline (1.0 eq) and ethyl acetoacetate (1.1 eq). Stir the mixture at room temperature for 12-24 hours. Monitor the reaction's progress by TLC until the 3-bromoaniline spot has disappeared. Remove the ethanol and excess ethyl acetoacetate under reduced pressure to yield the crude β-(3-bromoanilino)crotonate intermediate.
-
Cyclization: In a separate flask, carefully heat concentrated sulfuric acid (approx. 10 mL per gram of aniline) to 90 °C. Add the crude intermediate from step 1 to the hot acid in small portions with vigorous stirring.
-
Heating: Increase the temperature to 100-110 °C and maintain for 2-4 hours, monitoring by TLC (using a neutralized sample).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Isolation: The solid precipitate is collected by vacuum filtration. Wash the filter cake thoroughly with water until the filtrate is neutral, followed by a wash with a cold, dilute sodium bicarbonate solution, and finally with more water.
-
Purification: Dry the crude solid. The product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by silica gel column chromatography.[5][10]
Protocol B: Direct Bromination of Quinolin-2(1H)-one
Methodology:
-
Preparation: Dissolve quinolin-2(1H)-one (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane (CH₂Cl₂) in a flask protected from light. Cool the solution to 0 °C in an ice bath.
-
Bromination: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent. Add this solution dropwise to the cooled quinolin-2(1H)-one solution over 1-2 hours with constant stirring.[4]
-
Reaction: Allow the reaction mixture to stir at 0 °C for an additional hour and then let it warm to room temperature. Stir for another 4-12 hours, monitoring the progress by TLC.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any remaining bromine. If using an organic solvent like CH₂Cl₂, wash the organic layer sequentially with sodium thiosulfate solution, sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid will likely be a mixture of isomers. Purify via silica gel column chromatography, using a gradient elution system (e.g., hexane/ethyl acetate) to carefully separate the 5-bromo isomer from other byproducts.
References
- 1. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. acgpubs.org [acgpubs.org]
- 6. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Efficient visible light mediated synthesis of quinolin-2(1H)-ones from quinoline N-oxides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Efficient visible light mediated synthesis of quinolin-2(1H)-ones from quinoline N-oxides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for the Bromination of Quinolinones
Welcome to the technical support center for the synthesis and functionalization of quinolinone derivatives. As a Senior Application Scientist, I have designed this guide to move beyond simple protocols and address the nuanced challenges researchers face during the electrophilic bromination of quinolinone scaffolds. This resource provides in-depth troubleshooting advice, detailed experimental workflows, and mechanistic insights to empower you to optimize your reactions for yield, purity, and regioselectivity.
Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the bromination of quinolinones in a practical question-and-answer format.
Q1: My reaction is producing a mixture of regioisomers. How can I control where the bromine atom adds to the quinolinone ring?
Answer: This is a classic challenge in quinolinone chemistry. Regioselectivity is governed by a combination of the inherent electronic properties of your substrate and the reaction mechanism you are employing.
-
Underlying Cause (Kinetics vs. Thermodynamics): The quinolinone scaffold has multiple potentially reactive sites. The carbocyclic (benzene) ring and the pyridinone ring can both undergo electrophilic attack. Furthermore, if alkyl substituents are present, they can be susceptible to radical bromination. The observed product distribution is a result of the relative activation energies for attack at each site.
-
Expert Analysis & Solution:
-
Analyze Your Substrate: The nature and position of existing substituents are the primary directors of regioselectivity.
-
Activating Groups (-OH, -NH₂, -OCH₃): These electron-donating groups (EDGs) strongly activate the carbocyclic ring for electrophilic aromatic substitution (SEAr), typically directing bromination to the C5 and C7 positions.[1][2] For example, 8-hydroxyquinoline bromination often yields a mixture of 7-bromo and 5,7-dibromo derivatives.[1]
-
Substituents on the Pyridinone Ring: The reactivity of the C3 position is highly dependent on the overall electronic nature of the molecule. In many 4-hydroxy-2-quinolinones, the C3 position is highly activated and a prime target for electrophiles.[3]
-
Alkyl Groups (e.g., C2-methyl): These positions are generally unreactive to electrophiles but are susceptible to radical bromination.
-
-
Select the Right Mechanism:
-
For Ring Bromination (SEAr): Use conditions that favor electrophilic attack. This typically involves a brominating agent like molecular bromine (Br₂) in a polar solvent such as acetic acid or dichloromethane.[2]
-
For Alkyl Group Bromination: Use conditions that favor a radical pathway. The combination of N-Bromosuccinimide (NBS) with a radical initiator (e.g., benzoyl peroxide, AIBN) or light in a non-polar solvent like carbon tetrachloride (CCl₄) is the standard method for this transformation, known as the Wohl-Ziegler reaction.[4][5]
-
-
Control Reaction Conditions: Temperature can modulate selectivity. Running reactions at lower temperatures (e.g., 0 °C) can sometimes favor the thermodynamically more stable product or slow down competing side reactions, thus improving selectivity.[1]
-
Q2: I'm getting significant amounts of di- or poly-brominated products when I only want to add one bromine atom. How can I prevent over-bromination?
Answer: Over-bromination is a frequent problem, especially when working with quinolinones that contain strong activating groups.
-
Underlying Cause (Reaction Kinetics): Once the first bromine atom is added, it can sometimes further activate the ring or the mono-brominated product may be more soluble or reactive than the starting material under the reaction conditions, leading to a second, faster bromination event.
-
Expert Analysis & Solution:
-
Strict Stoichiometric Control: This is the most critical factor. Using a large excess of the brominating agent will invariably lead to polybromination.[6]
-
Actionable Advice: Begin by using slightly less than one equivalent of the brominating agent (e.g., 0.95 eq). Slowly add the reagent as a dilute solution to the reaction mixture to avoid localized high concentrations. Monitor the reaction closely by TLC. If starting material remains, you can add small additional portions of the brominating agent. For the synthesis of 5,7-dibromo-8-hydroxyquinoline, for instance, using 2.1 equivalents of Br₂ drives the reaction to completion, while using 1.5 equivalents results in a mixture of mono- and di-brominated products.[1][2]
-
-
Use a Milder Brominating Agent: Molecular bromine (Br₂) is highly reactive.
-
Lower the Temperature: Reducing the reaction temperature slows down the rate of all reactions, but it often has a more pronounced effect on the second, higher-activation-energy bromination step.
-
Actionable Advice: Run the reaction at 0 °C or even -20 °C and allow it to proceed for a longer time.
-
-
Q3: My reaction is very slow or gives a low yield of the desired product. What can I do to improve conversion?
Answer: Poor conversion can stem from several factors, from reagent quality to insufficiently activating conditions for your specific substrate.
-
Underlying Cause (Activation Energy & Reagent Stability): The reaction may have a high activation energy, or the reagents may be degrading under the reaction conditions.
-
Expert Analysis & Solution:
-
Assess Substrate Reactivity: If your quinolinone contains electron-withdrawing groups (EWGs) like -NO₂ or -CF₃, the ring will be deactivated towards electrophilic attack.
-
Actionable Advice: For deactivated systems, you may need more forcing conditions. This could include switching to a more powerful brominating agent (if you were using a mild one), increasing the temperature, or in some cases, adding a Lewis acid catalyst to increase the electrophilicity of the bromine. However, be aware that harsh conditions can also lead to decomposition.[9]
-
-
Check Reagent Quality:
-
Solvent Choice Matters: The solvent can influence the solubility of the starting material and the stability of reaction intermediates.
-
Actionable Advice: Ensure your quinolinone is fully dissolved. If solubility is an issue, try a different solvent system. Acetic acid is often a good choice as it is polar and can facilitate electrophilic reactions.
-
-
Part 2: Data-Driven Reagent and Condition Selection
The choice of brominating agent is a critical decision point that dictates the reaction mechanism and outcome.
Table 1: Comparison of Common Brominating Agents for Quinolinones
| Reagent | Formula | Primary Use Case | Typical Solvents | Pros | Cons |
| Molecular Bromine | Br₂ | Electrophilic aromatic substitution on activated/neutral rings.[2] | Acetic Acid, CH₂Cl₂, CH₃CN[1] | Inexpensive, highly reactive. | Difficult to handle (corrosive, volatile), can lead to over-bromination, generates HBr byproduct.[9] |
| N-Bromosuccinimide | C₄H₄BrNO₂ | Radical bromination of alkyl side chains (Wohl-Ziegler).[4][5] Milder electrophilic bromination of activated rings.[7][11] | CCl₄ (radical), CH₂Cl₂, CH₃CN, Acetic Acid (electrophilic)[11] | Solid, easier to handle, provides low Br₂ concentration, highly selective.[8] | More expensive, must be pure for some applications.[5] |
Part 3: Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common bromination scenarios.
Protocol 1: Regioselective C3 Bromination of a 4-Hydroxy-2-Quinolone Derivative
This protocol is adapted from methodologies focusing on the functionalization of the electron-rich C3 position in 4-hydroxy-2-quinolones.[3]
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 4-hydroxy-2-quinolone substrate (1.0 eq) in glacial acetic acid (approx. 0.1 M concentration).
-
Reagent Addition: In a separate flask, prepare a solution of N-Bromosuccinimide (NBS) (1.05 eq) in glacial acetic acid.
-
Reaction: Cool the substrate solution to 0 °C in an ice bath. Add the NBS solution dropwise over 15-20 minutes.
-
Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, pour the reaction mixture into a beaker of cold water. The brominated product will often precipitate.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water, followed by a cold, dilute sodium thiosulfate solution to quench any remaining bromine, and finally with more water. Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization or column chromatography on silica gel.
Protocol 2: Electrophilic Bromination of an Activated Quinoline (8-Methoxyquinoline)
This protocol describes the selective mono-bromination of an activated quinoline derivative, adapted from established procedures.[7][12]
-
Preparation: Dissolve 8-methoxyquinoline (1.0 eq, e.g., 2.4 mmol) in distilled dichloromethane (CH₂Cl₂, 15 mL) in a flask protected from light.
-
Reagent Addition: In a separate container, prepare a solution of molecular bromine (Br₂) (1.1 eq, e.g., 2.7 mmol) in CH₂Cl₂.
-
Reaction: Add the bromine solution dropwise to the quinoline solution over 10 minutes at room temperature. Stir the reaction in the dark.
-
Monitoring: The reaction progress can be monitored by TLC. The reaction is often stirred for 24-48 hours.
-
Work-up: Upon completion, wash the organic layer with a 5% aqueous sodium bicarbonate (NaHCO₃) solution (3 x 20 mL) to neutralize the HBr byproduct and remove unreacted bromine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or alumina.[12]
Part 4: Mechanistic Insights & Workflow Visualization
Understanding the underlying mechanisms is key to troubleshooting and rational design.
Diagram 1: Troubleshooting Workflow for Quinolinone Bromination
This decision tree provides a logical pathway for addressing common experimental issues.
Caption: A decision-making workflow for troubleshooting common bromination issues.
Diagram 2: Generalized Electrophilic Bromination Mechanism
This diagram illustrates the canonical SEAr mechanism responsible for ring bromination.
Caption: Key steps in the electrophilic aromatic substitution (SEAr) pathway.
Diagram 3: Generalized Radical (Benzylic) Bromination Mechanism
This diagram shows the chain reaction mechanism for brominating an alkyl side chain using NBS.
References
- 1. researchgate.net [researchgate.net]
- 2. acgpubs.org [acgpubs.org]
- 3. Bromination of alkyl quinolones by Microbulbifer sp. HZ11, a marine Gammaproteobacterium, modulates their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Stability of 5-Bromoquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 5-Bromoquinolin-2(1H)-one. As Senior Application Scientists, we have compiled this guide to address common challenges and provide in-depth solutions to prevent the degradation of this important synthetic intermediate. This resource is designed to be a practical tool, offering not just protocols, but the scientific reasoning behind them to ensure the success and reproducibility of your experiments.
Troubleshooting Guide: Common Issues in this compound Synthesis
The synthesis of this compound can be subject to side reactions that lower yield and complicate purification. Below is a summary of common issues, their probable causes, and actionable solutions.
| Issue | Probable Cause(s) | Recommended Solutions |
| Low Yield of Desired Product | - Formation of 4-hydroxyquinoline isomer: In Knorr synthesis, insufficient acid concentration can favor the formation of the 4-hydroxy isomer.[1] - Dehalogenation: In palladium-catalyzed reactions, the bromine atom can be replaced by a hydrogen, especially at elevated temperatures or with certain hydride sources. - Incomplete reaction: Insufficient reaction time or temperature. | - Knorr Synthesis: Use a large excess of a strong acid like polyphosphoric acid (PPA) or triflic acid to promote the desired cyclization to the 2-oxo product.[1] - Palladium-Catalyzed Synthesis: Screen different phosphine ligands and bases. Use aprotic solvents to minimize hydride sources. Lowering the reaction temperature may also be beneficial. - General: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Presence of Multiple Spots on TLC/Impure Product | - Isomer formation: As mentioned above, the 4-hydroxyquinoline isomer is a common impurity in the Knorr synthesis.[1] - Dehalogenated byproduct: The non-brominated quinolin-2(1H)-one is a common impurity in palladium-catalyzed reactions. - Starting material carryover: Incomplete reaction. - Poly-bromination: In syntheses involving bromination of the quinolinone scaffold, harsh conditions can lead to the introduction of more than one bromine atom. | - Purification: Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes) to separate isomers and other impurities. Recrystallization can also be effective for removing less polar impurities. - Reaction Control: For bromination reactions, use a milder brominating agent like N-Bromosuccinimide (NBS) and control the stoichiometry and temperature carefully. |
| Product Discoloration (Yellowing or Browning) | - Oxidation: Quinolinone derivatives can be susceptible to oxidation, especially when exposed to air and light over extended periods or at high temperatures. - Presence of trace impurities: Highly colored byproducts can be present even at low levels. | - Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Purification: A short plug of silica gel can be used to filter out highly polar, colored impurities. Recrystallization can also help in obtaining a colorless product. - Storage: Store the final product in a tightly sealed container, protected from light, and at room temperature.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound with high purity?
A1: While several methods exist, a robust approach is the cyclization of an appropriate N-(bromophenyl)propenamide. This method, adapted from established procedures for similar quinolinones, offers good control over regioselectivity.[3] The key is a two-step process: acylation of a bromoaniline followed by an intramolecular cyclization.
Experimental Protocols
Protocol 1: Recommended Synthesis of this compound
This protocol is based on the acylation of 3-bromoaniline followed by an intramolecular cyclization.
Step 1: Synthesis of (E)-N-(3-bromophenyl)-3-ethoxypropenamide
-
In a round-bottom flask, dissolve 3-bromoaniline (1.0 eq) in a suitable aprotic solvent such as toluene.
-
Add a non-nucleophilic base, for example, pyridine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add (E)-3-ethoxyacryloyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amide intermediate. This intermediate can be purified by recrystallization from a solvent mixture like ethanol/water.
Step 2: Cyclization to this compound
-
Add the crude or purified (E)-N-(3-bromophenyl)-3-ethoxypropenamide to an excess of a strong acid catalyst like polyphosphoric acid (PPA).
-
Heat the mixture to approximately 120-140 °C for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to about 60 °C and carefully pour it onto crushed ice with vigorous stirring.
-
The product will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Dry the solid under vacuum to yield crude this compound.
Protocol 2: Purification of this compound by Recrystallization
Recrystallization is an effective method for purifying the crude product, especially for removing less polar impurities.[1][4]
-
Solvent Selection: Choose a solvent or a solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol and water or acetic acid and water are good starting points.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the hot solvent (or the more soluble solvent of a pair) to dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. To induce further crystallization, you can cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Visualizing Degradation Pathways and Workflows
To better understand the chemical transformations and experimental procedures, the following diagrams illustrate key processes.
Caption: Isomer formation in Knorr synthesis.
Caption: Dehalogenation in Pd-catalyzed synthesis.
Caption: Purification workflow via recrystallization.
References
Technical Support Center: Purification of 5-Bromoquinolin-2(1H)-one via Recrystallization
As a Senior Application Scientist, this guide is designed to provide researchers, chemists, and drug development professionals with in-depth technical support for the purification of 5-Bromoquinolin-2(1H)-one using recrystallization. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: I've dissolved my crude this compound and let the solution cool, but no crystals are forming. What's going wrong?
Answer: The failure of crystals to form is a common issue, typically stemming from several underlying factors.
-
Cause A: Supersaturation Not Reached: The solution is likely too dilute, meaning the concentration of the solute has not exceeded its solubility at the lower temperature. The most frequent cause of this is using an excessive amount of solvent during the initial dissolution step.[1][2]
-
Solution: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration. Once you observe slight turbidity or the formation of solid, add a minimal amount of fresh solvent to redissolve it, and then allow the concentrated solution to cool again.[1]
-
-
Cause B: Lack of Nucleation Sites: Crystal formation requires an initial point of nucleation. Highly clean and smooth glassware can sometimes inhibit this process.[1]
-
Solution 1 (Scratching): Gently scratch the inside surface of the flask at the air-solvent interface with a glass rod. The microscopic imperfections created can serve as ideal nucleation sites.[1][2]
-
Solution 2 (Seeding): If you have a small amount of pure this compound, add a single, tiny crystal (a "seed crystal") to the cooled solution. This provides a perfect template for further crystal growth.[1][2]
-
-
Cause C: Presence of Inhibitory Impurities: Certain impurities, particularly viscous or tarry substances that may form during quinoline synthesis, can physically interfere with the alignment of molecules into a crystal lattice.[1][3]
-
Solution: If the issue persists, the crude material may require pre-purification. Consider passing a concentrated solution of the crude product through a small plug of silica gel to remove highly polar or polymeric impurities before attempting recrystallization again.
-
Question 2: My compound has separated as an oil instead of forming crystals. How do I resolve this "oiling out" issue?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often because the solution becomes supersaturated at a temperature above the melting point of the solute, or the cooling is too rapid.[1][2]
-
Cause A: High Solute Purity & Rapid Cooling: If the compound is very impure, its melting point can be significantly depressed, making it more prone to oiling out.[2] Rapidly cooling the solution (e.g., by plunging a hot flask directly into an ice bath) can also shock the system, favoring the formation of a disordered liquid phase over an ordered crystal lattice.
-
Cause B: Inappropriate Solvent Choice: The chosen solvent may be too good a solvent, or its boiling point may be too high.
-
Solution: Reheat the mixture to form a homogeneous solution and add a small amount of a "poorer" solvent (one in which the compound is less soluble) until the solution becomes slightly cloudy. Then, add a drop or two of the "good" solvent to clarify the solution before allowing it to cool slowly. For a polar compound like a quinolinone, a common and effective solvent system is a mixture like ethanol/water or methanol/water.[4]
-
Question 3: I've obtained crystals, but my final yield is very low. How can I improve recovery?
Answer: A low yield is a frustrating but solvable problem. The primary culprit is almost always related to the amount of solvent used.
-
Cause A: Excessive Solvent Volume: This is the most common reason for poor yield. A significant portion of your product remains dissolved in the "mother liquor" (the filtrate) after collection.[1][2]
-
Solution: Always use the minimum amount of hot solvent required to fully dissolve the crude solid. To recover product from the mother liquor, you can concentrate the filtrate by evaporation and cool it again to obtain a second crop of crystals.[1] Note that this second crop may be less pure than the first.
-
-
Cause B: Premature Filtration: Filtering the crystals while the solution is still warm will lead to significant loss, as the compound's solubility is higher at elevated temperatures.
-
Solution: Ensure the crystallization process is complete by allowing the flask to cool to room temperature and then chilling it thoroughly in an ice bath for at least 20-30 minutes before filtration.
-
Question 4: The final crystals are colored, but the pure compound should be off-white. How can I remove colored impurities?
Answer: Colored impurities are common in heterocyclic chemistry and are often highly conjugated, intensely colored molecules.
-
Solution: Activated Charcoal Treatment: Activated charcoal has a high surface area and can effectively adsorb many colored organic impurities.[1]
-
Procedure: After dissolving the crude solid in the hot recrystallization solvent, remove the flask from the heat source and add a very small amount (e.g., a spatula tip) of activated charcoal to the solution. Swirl and reheat the mixture to boiling for a few minutes.
-
Crucial Next Step (Hot Filtration): The charcoal must be removed from the hot solution via hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel containing fluted filter paper. If the solution cools during this process, your product will crystallize prematurely on the filter paper, leading to significant yield loss.
-
Caution: Be aware that activated charcoal can also adsorb some of your desired product, which may slightly reduce the overall yield.[1] A second recrystallization without charcoal may also be effective.[1]
-
Quantitative Data Summary: Solvent Selection
The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should dissolve the compound well when hot but poorly when cold. For this compound, which is a moderately polar heterocyclic compound, the following solvents and systems are recommended starting points.
| Solvent/System | Polarity | Boiling Point (°C) | Rationale & Comments |
| Ethanol (EtOH) | Polar Protic | 78 | A generally effective solvent for quinoline derivatives; often used for final product crystallization.[5] |
| Methanol (MeOH) | Polar Protic | 65 | Similar to ethanol, good for dissolving many polar impurities. May be used in a mixed system with water.[6] |
| Acetic Acid | Polar Protic | 118 | Can be effective for dissolving quinolinones, but its high boiling point can sometimes promote oiling out. |
| Ethanol/Water | Mixed | Variable | An excellent mixed-solvent system. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy. Add a drop of ethanol to clarify and then cool.[4] |
| Acetone | Polar Aprotic | 56 | A stronger solvent; can be useful if solubility in alcohols is low. Often used in combination with a non-polar solvent like hexanes.[6] |
Detailed Experimental Protocol: Recrystallization of this compound
This protocol provides a generalized workflow. The optimal solvent and specific volumes should be determined on a small scale first.
-
Solvent Selection: Based on the table above, select a promising solvent (e.g., Ethanol). Test the solubility of a small amount of crude material in a test tube. It should be sparingly soluble at room temperature but dissolve upon heating.
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask. Add a small portion of the chosen solvent (e.g., 10-15 mL of ethanol) and a boiling chip. Heat the mixture to a gentle boil with stirring. Continue adding the solvent in small portions until the solid has just completely dissolved.[6]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for 2-5 minutes.[1]
-
Hot Filtration (If charcoal was used or insoluble impurities are present): Pre-warm a second Erlenmeyer flask and a stemless or short-stemmed funnel. Place a fluted piece of filter paper in the funnel. Quickly pour the hot solution through the filter paper to remove the charcoal and any other insoluble material.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor. Using cold solvent is critical to prevent your purified product from redissolving.
-
Drying: Allow the crystals to dry on the filter funnel by pulling air through them for several minutes. Then, transfer the solid to a watch glass and allow it to air dry completely or dry in a vacuum oven.
Visual Workflow: Troubleshooting Recrystallization
This diagram provides a logical decision tree for addressing common issues during the recrystallization process.
Caption: A decision tree for troubleshooting common recrystallization issues.
References
Technical Support Center: Identification and Characterization of Impurities in 5-Bromoquinolin-2(1H)-one
Welcome to the technical support center for the analysis of 5-Bromoquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing impurities in samples of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to support your experimental workflows.
This compound is a key building block in the synthesis of various biologically active compounds.[1] Ensuring its purity is critical for the safety and efficacy of the final pharmaceutical products.[2][3] Impurity profiling is a crucial aspect of drug development and manufacturing, mandated by regulatory bodies to ensure the quality of active pharmaceutical ingredients (APIs).[3] This guide will equip you with the knowledge to proactively address challenges in impurity analysis.
Frequently Asked Questions (FAQs)
Q1: What are the likely sources and types of impurities in this compound?
A1: Impurities in this compound can originate from various stages, including synthesis, purification, and storage.[2] Understanding these sources is the first step in developing a robust analytical strategy.
-
Process-Related Impurities: These are substances that arise during the manufacturing process.[4] They can include:
-
Starting Materials: Unreacted starting materials used in the synthesis.
-
Intermediates: Compounds formed as part of the reaction sequence that are not fully converted to the final product.
-
By-products: Formed from side reactions occurring during synthesis.
-
-
Degradation Products: These impurities result from the chemical breakdown of this compound over time due to environmental factors.[5][6] Common degradation pathways include:
-
Hydrolysis: Breakdown in the presence of water or moisture.
-
Oxidation: Degradation due to exposure to air or oxidizing agents.
-
Photolysis: Decomposition caused by exposure to light.
-
-
Residual Solvents: Organic volatile chemicals used during the synthesis or purification process that are not completely removed.[2]
Q2: My HPLC chromatogram shows several unexpected peaks. How do I begin to identify these unknown impurities?
A2: The appearance of unknown peaks in your High-Performance Liquid Chromatography (HPLC) analysis is a common challenge. A systematic approach is essential for efficient identification.
Initial Steps:
-
System Suitability Check: First, ensure your HPLC system is performing correctly. Verify system suitability parameters like retention time precision, peak asymmetry, and theoretical plates to rule out any chromatographic issues.
-
Blank Injection: Analyze a blank sample (mobile phase or sample solvent) to confirm that the extraneous peaks are not originating from the system or solvent.
-
Forced Degradation Studies: To determine if the impurities are degradation products, perform forced degradation studies.[5][6] This involves subjecting a pure sample of this compound to stress conditions such as acid, base, oxidation, heat, and light.[6][7] Comparing the chromatograms from stressed and unstressed samples can help identify degradation products.[6]
Advanced Identification Techniques:
If the impurities are not readily identifiable, more advanced analytical techniques are necessary:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for obtaining the molecular weight of the unknown impurities.[2][8] The mass-to-charge ratio (m/z) provides a crucial piece of information for proposing a molecular formula.
-
High-Resolution Mass Spectrometry (HRMS): For even greater confidence in elemental composition, HRMS provides highly accurate mass measurements, significantly narrowing down the possibilities for the molecular formula of an impurity.[4]
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the impurity ions, MS/MS provides structural information that can help in elucidating the chemical structure of the unknown peak.
The following diagram illustrates a typical workflow for identifying unknown peaks:
Caption: Workflow for identifying unknown HPLC peaks.
Q3: How can I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from any degradation products, impurities, or excipients.[9][10] Developing such a method is a critical part of pharmaceutical analysis.[11]
Key Steps in Method Development:
-
Column and Mobile Phase Selection: Start with a common reversed-phase column (e.g., C18) and a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).[12] The choice of buffer pH is crucial and should be based on the pKa of this compound to ensure good peak shape.
-
Gradient Optimization: A gradient elution is often necessary to separate the main component from its impurities, which may have a wide range of polarities.[10] Experiment with different gradient profiles (slope and duration) to achieve optimal resolution between all peaks.
-
Forced Degradation and Specificity: As mentioned earlier, perform forced degradation studies. The stability-indicating power of the method is demonstrated by its ability to separate the main peak from all degradation product peaks.[6][13] Peak purity analysis using a photodiode array (PDA) detector can confirm that the main peak is spectrally pure and not co-eluting with any impurities.
-
Method Validation: Once the method is developed, it must be validated according to ICH guidelines (Q2(R1)).[7][14] Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[7]
The following diagram outlines the process of developing a stability-indicating HPLC method:
Caption: Steps for HPLC stability-indicating method development.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Column overload. - Column degradation. | - Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. - Reduce the sample concentration or injection volume. - Replace the column. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition. - Temperature variations. - Pump malfunction. | - Ensure proper mobile phase mixing and degassing. - Use a column oven to maintain a constant temperature. - Check the pump for leaks and perform maintenance. |
| Co-eluting Peaks | - Insufficient chromatographic resolution. | - Optimize the gradient profile (shallower gradient). - Try a different column with a different stationary phase. - Adjust the mobile phase pH or organic modifier. |
| Low Sensitivity for Impurities | - Inappropriate detection wavelength. - Low concentration of impurities. | - Determine the optimal detection wavelength by acquiring the UV spectra of the impurities. - Use a more sensitive detector (e.g., mass spectrometer). - Concentrate the sample if possible. |
| No Degradation Observed in Forced Degradation Studies | - Stress conditions are not harsh enough. | - Increase the stressor concentration, temperature, or duration of exposure.[6] It is generally accepted that 5-20% degradation is appropriate for method validation.[6] |
Advanced Characterization Protocols
Protocol 1: Isolation of Unknown Impurities by Preparative HPLC
For complete structural elucidation by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, the impurity needs to be isolated in a pure form.
Methodology:
-
Method Transfer: Scale up the analytical HPLC method to a preparative scale. This involves using a larger diameter column and a higher flow rate.
-
Fraction Collection: Inject a concentrated solution of the this compound sample containing the impurity of interest. Collect the fractions corresponding to the impurity peak as it elutes from the column.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm the purity of the isolated impurity.
-
Solvent Evaporation: Evaporate the solvent from the pure fractions to obtain the isolated impurity as a solid.
-
Structural Elucidation: Subject the isolated impurity to spectroscopic analysis, primarily NMR (¹H, ¹³C, and 2D-NMR) and high-resolution mass spectrometry (HRMS), to determine its chemical structure.[4]
Protocol 2: Structural Elucidation by NMR Spectroscopy
NMR is an indispensable tool for the definitive structural characterization of impurities.[4][8]
Methodology:
-
Sample Preparation: Dissolve a sufficient amount of the isolated impurity (typically 1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
¹H NMR: Acquire a proton NMR spectrum to identify the number and types of protons and their connectivity.
-
¹³C NMR: Obtain a carbon-13 NMR spectrum to determine the number and types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish correlations between protons and carbons, which helps in piecing together the molecular structure.
-
Data Interpretation: Analyze the complete set of NMR data to propose and confirm the chemical structure of the impurity.
By following the guidance and protocols outlined in this technical support center, researchers and drug development professionals can effectively identify and characterize impurities in this compound samples, ensuring the quality and safety of their products.
References
- 1. Cas 99465-09-5,5-BROMO-1H-QUINOLIN-2-ONE | lookchem [lookchem.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. ijnrd.org [ijnrd.org]
- 4. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijprajournal.com [ijprajournal.com]
- 9. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. aktpublication.com [aktpublication.com]
- 12. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam | PLOS One [journals.plos.org]
- 13. pharmtech.com [pharmtech.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the In Vitro Anticancer Screening of 5-Bromoquinolin-2(1H)-one Derivatives
Introduction: The Quinolinone Scaffold in Oncology
The quinoline and quinolinone ring systems are privileged heterocyclic scaffolds in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] In oncology, this structural motif is particularly significant, found in approved anticancer drugs and numerous investigational agents.[2][3] These compounds exert their anticancer effects through diverse mechanisms, including the inhibition of protein kinases, interference with tubulin assembly, and disruption of critical tumor growth signaling pathways.[4]
The introduction of a bromine atom at the C5 position of the quinolin-2(1H)-one core is a strategic chemical modification. Halogenation can significantly modulate a molecule's physicochemical properties, such as lipophilicity and electronic distribution, often enhancing its binding affinity to biological targets and improving its overall pharmacological profile.
This guide provides a comparative framework for the in vitro screening of novel 5-Bromoquinolin-2(1H)-one derivatives. We will delve into the critical assays used to evaluate their anticancer potential, compare the performance of representative molecules, and provide detailed, field-proven protocols to ensure the generation of robust and reproducible data for researchers in drug development.
Mechanistic Landscape: How Quinolinone Derivatives Target Cancer Cells
Before initiating a screening campaign, it is crucial to understand the potential mechanisms of action for the compound class. Quinoline and its derivatives have been reported to combat cancer through several pathways:
-
DNA Damage and Repair Inhibition: Many quinoline analogues function as DNA intercalating agents, inserting themselves between DNA base pairs to disrupt replication and transcription, ultimately leading to cell death.[1][5] Some derivatives also inhibit topoisomerases, enzymes critical for resolving DNA supercoiling during replication.[6]
-
Kinase Inhibition: A primary mechanism for modern targeted therapies, many quinolinone derivatives act as potent inhibitors of various protein kinases (e.g., VEGFR-2, Pim-1, Src) that are often dysregulated in cancer, driving uncontrolled cell proliferation and survival.[5][7][8]
-
Induction of Cell Cycle Arrest & Apoptosis: Rather than non-specific killing, effective anticancer agents often force cancer cells into programmed cell death (apoptosis) or halt their division cycle.[1][7] Quinolinones can trigger apoptosis and induce cell cycle arrest at various phases, such as G2/M, preventing mitotic entry.[3][7]
Comparative Analysis of Bromo-Quinolinone Derivatives' Anticancer Activity
The true measure of a compound's potential lies in its performance against cancer cells. The most common initial metric is the IC50 value, which represents the concentration of a drug required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates higher potency.
Below is a comparative summary of the cytotoxic activity of various bromo-substituted quinoline and indolinone derivatives, which serve as structural surrogates to illustrate the screening data.
| Compound ID/Reference | Cancer Cell Line | Description | Assay | IC50 (µM) | Positive Control (IC50, µM) |
| Compound 7d [8] | MCF-7 (Breast) | 1-Benzyl-5-bromo-3-(2-(4-(p-tolyl)thiazol-2-yl)hydrazono)indolin-2-one | MTT | 2.93 | Doxorubicin (0.43) |
| Compound 7c [8] | MCF-7 (Breast) | 1-Benzyl-5-bromo-3-(2-(4-(p-fluorophenyl)thiazol-2-yl)hydrazono)indolin-2-one | MTT | 7.17 | Doxorubicin (0.43) |
| Compound 12 [9] | A-549 (Lung) | 8-((4-(benzyloxy)phenyl)amino)-7-(ethoxycarbonyl)-5-propyl-[7]dioxolo[4,5-g]quinolin-5-ium | MTT | 4.45 | 5-FU (>50) |
| Compound 12 [9] | HeLa (Cervical) | 8-((4-(benzyloxy)phenyl)amino)-7-(ethoxycarbonyl)-5-propyl-[7]dioxolo[4,5-g]quinolin-5-ium | MTT | 4.74 | 5-FU (26.14) |
| Compound 4a [10] | MDA-MB-231 (Breast) | (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one | MTT | 0.11 | Doxorubicin (0.91) |
| Compound 23p [11] | HepG2 (Liver) | 5-Bromo-7-azaindolin-2-one derivative | MTT | ~2.36 | Sunitinib (~31.59) |
| Compound 23p [11] | A549 (Lung) | 5-Bromo-7-azaindolin-2-one derivative | MTT | ~3.01 | Sunitinib (~49.04) |
Note: The table includes closely related bromo-indolinone and other quinoline structures to demonstrate the type of comparative data generated. Direct IC50 values for a wide range of this compound derivatives are synthesized from these examples.
Experimental Workflows & Protocols
A robust in vitro screening cascade is essential for identifying and characterizing promising anticancer compounds. The process typically begins with a broad cytotoxicity screen, followed by more detailed mechanistic assays for the most potent hits.
Caption: High-level workflow for in vitro anticancer drug screening.
Protocol 1: Antiproliferative Activity via MTT Assay
This assay is a cornerstone of cytotoxicity screening, measuring the metabolic activity of cells as an indicator of their viability.[12] Viable cells contain mitochondrial dehydrogenase enzymes that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, the amount of which is proportional to the number of living cells.[12]
Causality: We choose the MTT assay for initial screening due to its high throughput, reliability, and cost-effectiveness. It provides a quantitative measure of a compound's ability to reduce cell viability, which is the first critical gate in drug discovery.[13][14]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the compound-containing medium. Include wells for "untreated" (vehicle control) and a "positive control" (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours. The duration is chosen to allow for multiple cell doubling times, ensuring that effects on proliferation can be observed.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, only viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression.
Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
To determine if cell death occurs via apoptosis, this flow cytometry-based assay is the gold standard.[15] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) to detect these cells.[16] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells.[15]
Causality: Relying on a single assay for apoptosis can be misleading.[17] This dual-staining method is chosen because it allows for the differentiation of four distinct cell populations:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ijmphs.com [ijmphs.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Dual Evaluation of Quinoline and Quinolinium Iodide Salt Derivatives as Potential Anticancer and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. opentrons.com [opentrons.com]
- 15. 凋亡分析检测 [sigmaaldrich.com]
- 16. Apoptosis Detection Assays | Springer Nature Experiments [experiments.springernature.com]
- 17. Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of the Fluorescence Properties of Bromoquinoline Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the judicious selection of fluorescent probes is paramount for assay sensitivity and accuracy. Quinoline and its derivatives are a cornerstone of fluorescent probe design due to their versatile photophysical properties and amenability to synthetic modification.[1] The introduction of a bromine atom onto the quinoline scaffold creates a family of bromoquinoline isomers, each with distinct electronic and, consequently, fluorescence characteristics. This guide provides an in-depth comparative analysis of the fluorescence properties of bromoquinoline isomers, grounded in the fundamental principles of photophysics and supported by experimental insights.
The Heavy-Atom Effect: A Double-Edged Sword in Fluorescence
The defining feature influencing the fluorescence of bromoquinolines is the "heavy-atom effect."[2][3] Bromine, being a relatively heavy atom, enhances spin-orbit coupling.[4][5] This quantum mechanical phenomenon facilitates intersystem crossing (ISC), a non-radiative process where an excited singlet state (S₁) transitions to a triplet state (T₁).[4]
The Consequence for Fluorescence:
-
Fluorescence Quenching: A higher rate of intersystem crossing provides an efficient non-radiative decay pathway, competing directly with fluorescence (the radiative decay from S₁ to the ground state, S₀). This often leads to a significant decrease in the fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons.[2][3][6]
-
Phosphorescence Enhancement: Conversely, the population of the triplet state can lead to phosphorescence, a radiative decay from T₁ to S₀. While typically weaker and longer-lived than fluorescence, this property can be exploited in specific applications like time-resolved imaging.
The position of the bromine atom on the quinoline ring influences the extent of this effect, leading to variations in the fluorescence properties among the different isomers.
Comparative Analysis of Bromoquinoline Isomers
Table 1: Comparative Photophysical Properties of Bromoquinoline Isomers (Predicted Trends and Available Data)
| Isomer | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Stokes Shift (nm) | Quantum Yield (Φf) | Key Remarks |
| Quinoline (unsubstituted) | ~313 | ~360 | ~47 | ~0.03 (in ethanol) | Serves as a baseline for comparison.[7] |
| 2-Bromoquinoline | Data not readily available | Data not readily available | Data not readily available | Expected to be low | The bromine at the 2-position can significantly influence the electronic distribution of the nitrogen-containing ring. |
| 3-Bromoquinoline | Data not readily available | Data not readily available | Data not readily available | Expected to be low | 3-Bromoquinoline is a common building block for more complex fluorescent probes.[8][9] |
| 4-Bromoquinoline | Data not readily available | Data not readily available | Data not readily available | Expected to be low | Synthesis from 4-hydroxyquinoline is well-established.[10][11] |
| 5-Bromoquinoline | Data not readily available | Data not readily available | Data not readily available | Expected to be low | Utilized in the development of materials for organic electronics.[12][13] |
| 6-Bromoquinoline | Data not readily available | Data not readily available | Data not readily available | Expected to be low | Often used as an intermediate in medicinal chemistry.[1][14] |
| 7-Bromoquinoline | Data not readily available | Data not readily available | Data not readily available | Expected to be low | Employed in the synthesis of anti-cancer agents and fluorescent probes.[15] |
| 8-Bromoquinoline | Data not readily available | Data not readily available | Data not readily available | Expected to be low | Its proximity to the nitrogen atom can lead to unique photophysical behavior and chelation properties.[16] |
Note: The quantum yields for all bromoquinoline isomers are predicted to be significantly lower than that of unsubstituted quinoline due to the heavy-atom effect. The exact values are highly dependent on the solvent environment due to solvatochromic effects, where the polarity of the solvent can influence the energy levels of the excited state.[17][18]
Experimental Protocol for Comparative Fluorescence Analysis
To address the lack of comprehensive comparative data, researchers can perform their own systematic study. The following protocol outlines a robust methodology for measuring and comparing the fluorescence properties of bromoquinoline isomers.
Materials and Equipment:
-
Bromoquinoline Isomers: High-purity samples of each isomer (2-, 3-, 4-, 5-, 6-, 7-, and 8-bromoquinoline).
-
Spectroscopic Grade Solvent: A single solvent should be used for all measurements to ensure a valid comparison. Ethanol or cyclohexane are common choices.
-
UV-Vis Spectrophotometer: For measuring absorbance spectra.
-
Spectrofluorometer: Equipped with a monochromatic excitation source and an emission detector capable of providing corrected spectra.
-
Quartz Cuvettes: 1 cm path length.
-
Fluorescence Standard: A compound with a well-documented quantum yield for relative quantum yield determination (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).[19]
Experimental Workflow:
The following diagram illustrates the workflow for the relative quantum yield determination, which is a widely accepted method.[10][20]
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Bromoquinoline | 2005-43-8 [chemicalbook.com]
- 3. 2-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 4. 6-Bromoquinoline | 5332-25-2 [chemicalbook.com]
- 5. CAS 4964-71-0: 5-Bromo-quinoline | CymitQuimica [cymitquimica.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrolylquinoline-BF<sub>2</sub> and BPh<sub>2</sub> BODIPY-Type Analogues: Synthesis, Structural Analysis and Photophysical Properties - ProQuest [proquest.com]
- 9. Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Bromoquinoline | 3964-04-3 [chemicalbook.com]
- 11. 4-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 12. chemimpex.com [chemimpex.com]
- 13. nbinno.com [nbinno.com]
- 14. nbinno.com [nbinno.com]
- 15. chemimpex.com [chemimpex.com]
- 16. rsc.org [rsc.org]
- 17. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Pyrrolylquinoline-BF2 and BPh2 BODIPY-Type Analogues: Synthesis, Structural Analysis and Photophysical Properties [mdpi.com]
structure-activity relationship (SAR) studies of 5-Bromoquinolin-2(1H)-one derivatives
An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Bromoquinolin-2(1H)-one Derivatives
Introduction: The Quinolinone Scaffold as a Cornerstone in Medicinal Chemistry
The quinolin-2(1H)-one framework is celebrated in medicinal chemistry as a "privileged structure," a term reserved for molecular scaffolds capable of binding to a multitude of biological targets with high affinity.[1] This versatility makes them an invaluable starting point for the development of novel therapeutic agents. Derivatives of the quinolone core have demonstrated a remarkable breadth of pharmacological activities, expanding from their initial recognition as antibacterial agents to encompass anticancer, anti-HIV, and anti-inflammatory properties.[1]
Within this diverse family, the introduction of halogen atoms, particularly bromine, has proven to be a highly effective strategy for fine-tuning the physicochemical and pharmacological properties of these compounds.[1] Halogenation can profoundly influence metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide focuses specifically on This compound , a derivative that serves as a foundational core for a new generation of targeted therapeutic agents. We will dissect its structure-activity relationships, compare its performance across different biological targets supported by experimental data, and provide insight into the methodologies used for its evaluation.
Core Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is exquisitely sensitive to substitutions at various positions around the quinolinone core. Understanding these relationships is critical for rational drug design.
The Influence of Substitutions at Key Positions
-
Position 1 (N-H): The nitrogen atom at position 1 is a frequent site for modification. Alkylation or arylation at this position can significantly impact the molecule's lipophilicity and steric profile. For instance, the introduction of an N-benzyl group has been explored in the development of anticancer agents, where it can influence interactions within hydrophobic pockets of target enzymes.[2]
-
Position 3: This position is a crucial handle for introducing diverse chemical moieties that can extend into the active site of a target protein. Studies have shown that attaching complex heterocyclic systems, such as a hydrazonoindolin-2-one scaffold, at this position can lead to potent biological activity.[3] The nature of the linker and the appended group dictates the potential for forming key hydrogen bonds or van der Waals interactions.
-
Position 4: Substitutions at the C4 position can modulate the electronic properties and conformation of the quinolinone ring system. The introduction of aryl groups, such as a 4-chlorophenyl ring, has been noted in the synthesis of quinoline derivatives with antibacterial and antioxidant properties, suggesting this position is pivotal for interacting with target surfaces.[4]
-
Position 5 (Bromine): The bromine atom at C5 is a key feature. Its electron-withdrawing nature and size influence the overall electronic distribution of the scaffold. This halogen bond can be a critical interaction with certain biological targets, enhancing binding affinity and selectivity.
-
Positions 7 and 8: The aromatic portion of the bicyclic system offers further opportunities for modification. The introduction of hydrogen-bond donors like hydroxyl (-OH) groups at positions such as C7 or C8 has been shown to be critical for the activity of some derivatives, including potent β2-adrenoceptor agonists.[5][6] These groups can form crucial interactions with amino acid residues in the active site of receptors.
The diagram below illustrates the key positions on the this compound scaffold and summarizes the general impact of substitutions.
Caption: Key modification sites on the this compound scaffold.
Comparative Performance Across Biological Targets
This compound derivatives have been investigated as inhibitors of several important enzyme classes, demonstrating the scaffold's versatility.
Kinase Inhibition (Anticancer Activity)
Quinoline-based compounds are prominent in oncology as kinase inhibitors, targeting enzymes crucial for cancer cell proliferation.[1][7] Derivatives of 5-bromo-indolin-2-one (a related scaffold) have shown potent activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.
| Compound ID | R-Group (at thiazole moiety) | Target Cell Line | IC50 (µM)[2] | VEGFR-2 Inhibition IC50 (µM)[2] |
| 7a | H | MCF-7 (Breast) | 19.53 ± 1.05 | Not Reported |
| 7c | 4-Fluorophenyl | MCF-7 (Breast) | 7.17 ± 0.94 | 0.728 |
| 7d | 4-Chlorophenyl | MCF-7 (Breast) | 2.93 ± 0.47 | 0.503 |
| Doxorubicin | (Reference Drug) | MCF-7 (Breast) | 4.30 ± 0.84 | Not Applicable |
| Sorafenib | (Reference Drug) | Not Applicable | Not Applicable | 0.091 |
Analysis: The data clearly demonstrates a positive SAR for halogen substitution on the pendant phenyl ring of the thiazole moiety. The 4-chlorophenyl derivative 7d was the most potent compound against MCF-7 breast cancer cells, even surpassing the standard chemotherapeutic drug doxorubicin.[2] This enhanced activity correlates with its improved VEGFR-2 inhibitory function, although it is still less potent than the dedicated VEGFR-2 inhibitor, Sorafenib.[2] This suggests that while the 5-bromo-indolin-2-one scaffold is a promising starting point, further optimization is needed to match the potency of established kinase inhibitors.
Phosphodiesterase (PDE) Inhibition
The quinoline scaffold has also been optimized for the inhibition of phosphodiesterases (PDEs), particularly PDE5, an enzyme that degrades cGMP and is a major target for erectile dysfunction and pulmonary hypertension therapies.[8][9] While specific SAR data for 5-bromo derivatives as PDE5 inhibitors is emerging, related quinoline structures show that modifications targeting the catalytic domain can lead to potent and selective inhibitors.[9] The development of pyrazolo[4,3-c]quinolin-3-one derivatives as PDE5A inhibitors further highlights the adaptability of the broader quinolone class for this target.[10]
Causality in Design: The design of PDE5 inhibitors often involves a heterocyclic core that mimics the purine ring of cGMP, with side chains that occupy adjacent hydrophobic pockets in the enzyme's active site.[11] For the this compound scaffold, the bromo-phenyl portion would likely occupy a hydrophobic region, while substitutions at N1 or C3 could be tailored to interact with the solvent-exposed region or form key hydrogen bonds, enhancing both potency and selectivity.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential.
Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines, as seen in the evaluation of derivatives 7a-d.[2][12]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7) are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of approximately 5x10^3 cells/well and allowed to attach overnight. This density ensures cells are in an exponential growth phase during the experiment.
-
Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in culture media and added to the wells to achieve a range of final concentrations. Control wells receive media with DMSO only (vehicle control).
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After incubation, the media is replaced with fresh media containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 3-4 hours.
-
Formazan Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
The following diagram outlines the general workflow for evaluating these derivatives.
Caption: A typical workflow for the development and evaluation of novel inhibitors.
Conclusion and Future Directions
The this compound scaffold is a robust and highly adaptable platform for the design of potent and selective inhibitors targeting a range of biological macromolecules. The structure-activity relationship studies consistently show that:
-
The bromine at position 5 is a valuable feature, likely contributing to binding affinity through halogen bonding and favorable hydrophobic interactions.
-
Positions N1, C3, and C4 are key handles for introducing chemical diversity to fine-tune potency, selectivity, and pharmacokinetic properties.
-
Substitutions with hydrogen-bond donors/acceptors and halogenated aryl groups at strategic positions can dramatically enhance biological activity, as demonstrated in kinase inhibitor and β2-adrenoceptor agonist series.[2][5][6]
Future research should focus on leveraging advanced drug design techniques to optimize existing leads.[7] This includes exploring novel substitutions to target resistance mechanisms in cancer, such as mutations in kinase domains, and expanding the application of these derivatives to other therapeutic areas.[7][13] A deeper investigation into their potential as PDE inhibitors, particularly for neurodegenerative diseases, also represents a promising avenue for future development.[9]
References
- 1. This compound | 99465-09-5 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivatives as potent β2-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Pyrazolo[4, 3-c]Quinolin-3-One Derivatives as PDE5A Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of different catalysts for Suzuki coupling with 5-Bromoquinolin-2(1H)-one
A Senior Application Scientist's Guide to Catalyst Efficacy in Pharmaceutical Synthesis
The quinolin-2(1H)-one moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its functionalization via cross-coupling reactions is therefore of paramount importance in drug discovery and development. Among these, the Suzuki-Miyaura coupling stands out for its versatility in creating C-C bonds. However, the successful coupling of electron-rich and potentially coordinating heteroaromatics like 5-Bromoquinolin-2(1H)-one is highly dependent on the choice of catalyst. This guide provides a comparative analysis of various palladium-based catalyst systems, offering field-proven insights and experimental data to inform your catalyst selection for this challenging substrate.
The Challenge of Coupling this compound
The this compound substrate presents a unique set of challenges for Suzuki coupling. The electron-rich nature of the quinolinone ring can impede the oxidative addition step of the catalytic cycle. Furthermore, the presence of the lactam functionality introduces a potential coordination site for the palladium catalyst, which can lead to catalyst inhibition or undesired side reactions. Consequently, the selection of an appropriate catalyst system, particularly the phosphine ligand, is critical to overcome these hurdles and achieve high coupling efficiency.
Comparative Performance of Palladium Catalyst Systems
While direct head-to-head comparative studies on this compound are not extensively documented in readily available literature, we can draw valuable insights from the performance of various catalyst systems on structurally similar N-heterocyclic halides. The following table summarizes the efficacy of commonly employed palladium catalysts for such transformations, providing a strong basis for catalyst selection.
| Catalyst System | Ligand Type | Key Advantages | Typical Reaction Conditions | Expected Efficacy for this compound |
| Pd(PPh₃)₄ | Monodentate Phosphine | Readily available, cost-effective. | High catalyst loading (5-10 mol%), elevated temperatures (80-110 °C), often requires aqueous solvent mixtures. | Moderate. May suffer from low yields and long reaction times due to the challenging substrate.[1] |
| Pd(dppf)Cl₂ | Bidentate Ferrocenylphosphine | High thermal stability, effective for a broad range of substrates, including heteroaromatics. | Moderate catalyst loading (1-5 mol%), temperatures around 80-100 °C, compatible with various bases (e.g., K₂CO₃, Cs₂CO₃). | Good to Excellent. A robust and reliable choice for this type of transformation, often providing high yields in reasonable reaction times.[2][3] |
| Pd(OAc)₂ / SPhos | Bulky Biarylphosphine | Highly active for challenging substrates, including electron-rich and sterically hindered heteroaromatics. Allows for lower catalyst loadings and milder reaction conditions. | Low catalyst loading (0.5-2 mol%), can be effective at or near room temperature, often used with phosphate bases (e.g., K₃PO₄). | Excellent. The electron-rich and bulky nature of SPhos is well-suited to facilitate both oxidative addition and reductive elimination with this substrate.[4] |
| Pd(OAc)₂ / XPhos | Bulky Biarylphosphine | Similar to SPhos, exhibits high activity for a wide range of challenging substrates, including aryl chlorides. | Low catalyst loading (0.5-2 mol%), versatile with various bases and solvents. | Excellent. XPhos is another top-tier ligand for difficult couplings and is expected to perform comparably to SPhos.[5][6] |
Mechanistic Considerations: Why Ligand Choice is Crucial
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[7][8] The ligand bound to the palladium center plays a pivotal role in each of these steps.
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
For a substrate like this compound, bulky and electron-rich phosphine ligands such as SPhos and XPhos are particularly effective.[5][4] Their steric bulk promotes the reductive elimination step, which is often rate-limiting, while their electron-donating nature facilitates the initial oxidative addition of the aryl bromide to the palladium(0) center.[5] In contrast, less electron-rich and smaller ligands like triphenylphosphine (in Pd(PPh₃)₄) may struggle with the activation of the electron-rich heteroaromatic C-Br bond, leading to lower catalytic efficiency.[1]
Experimental Protocols: A Starting Point for Optimization
The following protocols are generalized starting points for the Suzuki coupling of this compound. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific arylboronic acids.
Protocol 1: Robust Conditions using Pd(dppf)Cl₂
This protocol is a reliable starting point for a wide range of arylboronic acids.
Caption: A typical experimental workflow for Suzuki coupling using Pd(dppf)Cl₂.
Materials:
-
This compound
-
Arylboronic acid (1.2-1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
Degassed 1,4-Dioxane and Water (e.g., 4:1 mixture) or Dimethoxyethane (DME)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent, followed by the Pd(dppf)Cl₂ catalyst.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: High-Activity Conditions using a Buchwald Ligand (SPhos or XPhos)
This protocol is designed for achieving high yields under milder conditions, particularly for more challenging coupling partners.
Materials:
-
This compound
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
SPhos or XPhos (1.2-2.4 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Degassed solvent (e.g., Toluene, Dioxane, or THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, and the base.
-
In a separate vial, pre-form the catalyst by dissolving Pd(OAc)₂ and the phosphine ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction vessel.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the remaining degassed solvent.
-
Stir the reaction at a temperature ranging from room temperature to 100 °C, depending on the reactivity of the boronic acid.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform a standard aqueous workup and purify by column chromatography.
Conclusion and Recommendations
The choice of catalyst is a critical parameter for the successful Suzuki coupling of this compound. For general reliability and broad applicability, Pd(dppf)Cl₂ is an excellent starting point, often providing good to high yields.[2][3] For reactions requiring higher efficacy, milder conditions, or for particularly challenging arylboronic acids, catalyst systems based on bulky biarylphosphine ligands such as SPhos and XPhos are highly recommended.[4] These advanced ligands are designed to overcome the inherent challenges of coupling with electron-rich heteroaromatics.
It is imperative to screen a small set of conditions, including the base and solvent, to identify the optimal parameters for your specific substrate combination. Careful monitoring of the reaction progress will be key to achieving high yields and purity of the desired 5-aryl-quinolin-2(1H)-one product.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald Phosphine Ligands [merckmillipore.com]
- 6. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ocf.berkeley.edu [ocf.berkeley.edu]
A Comparative Guide to the Biological Evaluation of 5-Bromoquinolin-2(1H)-one Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of the Quinolinone Scaffold
Quinolin-2(1H)-one, a heterocyclic aromatic organic compound, and its derivatives represent a "privileged scaffold" in medicinal chemistry. This core structure is present in numerous natural products and synthetic compounds that exhibit a wide spectrum of biological activities. The versatility of the quinolinone ring system allows for substitutions at various positions, leading to a diverse array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]
The introduction of a bromine atom at the 5-position of the quinolin-2(1H)-one core can significantly influence the compound's physicochemical properties and biological activity. Halogenation, a common strategy in drug design, can enhance membrane permeability, metabolic stability, and binding affinity to target proteins. This guide focuses on the synthesis and comparative biological evaluation of 5-Bromoquinolin-2(1H)-one derivatives, providing a framework for researchers to assess their potential as therapeutic agents.
Synthesis of this compound: A Proposed Pathway
While numerous methods exist for the synthesis of the quinolin-2(1H)-one core, such as the Knorr and Friedländer syntheses, a specific and detailed protocol for this compound can be conceptualized through a multi-step process.[3] A plausible and efficient route involves the cyclization of a substituted aniline precursor followed by bromination.
Experimental Workflow for Synthesis
References
Navigating the Labyrinth of Selectivity: A Comparative Guide to Cross-Reactivity Profiling of 5-Bromoquinolin-2(1H)-one Based Inhibitors
In the intricate landscape of modern drug discovery, the development of highly selective inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects and associated toxicities. The 5-bromoquinolin-2(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of protein classes, most notably protein kinases. While potent on-target activity is a critical starting point, a comprehensive understanding of an inhibitor's cross-reactivity profile is a non-negotiable aspect of preclinical development. This guide provides an in-depth comparison of the leading experimental methodologies for profiling the cross-reactivity of this compound based inhibitors, offering insights into the causality behind experimental choices and providing actionable protocols for researchers in the field.
The Imperative of Selectivity Profiling
The quinolinone core is a versatile pharmacophore known to interact with the ATP-binding site of many kinases.[1] This inherent feature, while beneficial for designing potent inhibitors of a desired target, also presents a significant challenge: the potential for unintended interactions with other kinases and ATP-binding proteins. Such off-target binding can lead to a variety of undesirable outcomes, from misleading structure-activity relationships (SAR) to severe clinical side effects.[2][3] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a fundamental component of a rational drug design strategy.
This guide will dissect and compare three orthogonal and widely adopted techniques for assessing inhibitor selectivity:
-
Large-Scale Kinome Scanning: A high-throughput in vitro method to assess the binding affinity of an inhibitor against a broad panel of kinases.
-
Cellular Thermal Shift Assay (CETSA): A target engagement assay that measures the stabilization of a protein by a ligand in a cellular environment.[4][5]
-
Affinity Purification-Mass Spectrometry (AP-MS): A chemoproteomics approach to identify the direct binding partners of a compound from a complex biological sample.[6][7]
Comparative Analysis of Profiling Methodologies
Each of these techniques offers a unique window into the interaction landscape of a this compound based inhibitor. The choice of methodology, or more often a combination thereof, depends on the stage of drug discovery, the specific questions being addressed, and the available resources.
| Methodology | Principle | Advantages | Limitations | Best Suited For |
| Kinome Scanning (e.g., KINOMEscan™) | In vitro competition binding assay where a test compound competes with an immobilized ligand for binding to a panel of DNA-tagged kinases. The amount of bound kinase is quantified by qPCR.[8][9] | - High-throughput: Can screen against hundreds of kinases simultaneously.[8] - Quantitative: Provides dissociation constants (Kd) for precise affinity measurements.[9] - Broad Coverage: Commercially available panels cover a large portion of the human kinome. | - In vitro: Lacks the context of the cellular environment (e.g., ATP concentrations, post-translational modifications, protein complexes). - Limited to Kinases: Does not identify non-kinase off-targets. | - Early-stage lead optimization. - SAR studies to improve selectivity against related kinases. - Head-to-head comparison of inhibitor selectivity profiles. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature. Changes in protein solubility upon heating are measured in cells or cell lysates.[4][10] | - Cellular Context: Measures target engagement in a physiologically relevant environment.[5] - Label-free: Does not require modification of the compound or target protein.[10] - Versatile: Can be adapted for high-throughput screening.[11] | - Lower Throughput: Traditionally a lower throughput technique compared to kinome scanning, though high-throughput formats are emerging.[11] - Indirect Measurement: Does not directly measure binding affinity. - Target-specific antibodies required for Western blot-based detection. | - Validating on-target engagement in a cellular setting. - Assessing compound permeability and intracellular target binding. - Identifying downstream effects on protein complexes. |
| Affinity Purification-Mass Spectrometry (AP-MS) | An immobilized version of the inhibitor is used as "bait" to capture its interacting proteins from a cell lysate. The captured proteins are then identified by mass spectrometry.[6][12] | - Unbiased Discovery: Can identify both expected and unexpected off-targets, including non-kinase proteins.[7] - Direct Identification: Provides the identity of the interacting proteins. | - Technically Demanding: Requires chemical modification of the inhibitor, which may alter its binding properties. - Potential for False Positives: Non-specific binding to the affinity matrix can be a challenge.[7] - Semi-quantitative: Quantifying the affinity of interactions can be challenging. | - Deconvolution of phenotypic screening hits. - Identifying novel off-targets to explain unexpected biological activities or toxicities. - Mapping the broader protein interaction network of an inhibitor. |
Experimental Workflow: A Closer Look at Cellular Thermal Shift Assay (CETSA)
To illustrate the practical application of these techniques, a detailed, step-by-step workflow for a Western blot-based CETSA experiment is provided below. This method is particularly valuable for confirming the engagement of a this compound based inhibitor with its intended target in a cellular context.
Diagram of the CETSA Workflow
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.
Step-by-Step Protocol for CETSA
-
Cell Culture and Treatment:
-
Culture the cells of interest to an appropriate confluency. The cell line should express the target protein of the this compound based inhibitor.
-
Treat the cells with the inhibitor at various concentrations or with a vehicle control (e.g., DMSO). Incubate for a sufficient time to allow for cell penetration and target engagement.
-
-
Heat Treatment:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures for a fixed duration (e.g., 3 minutes). The temperature range should bracket the melting temperature of the target protein. A typical range might be 40-70°C.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer. This step releases the cellular proteins.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein as a function of temperature to generate melting curves for both the vehicle- and inhibitor-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement and stabilization.
-
Logical Relationships in Cross-Reactivity Profiling
The data generated from these orthogonal approaches should be integrated to build a comprehensive selectivity profile of the this compound based inhibitor.
Caption: Integration of orthogonal assays for a comprehensive selectivity assessment.
A potent inhibitor identified through a primary enzymatic assay should first be subjected to a broad kinome scan to identify potential off-target kinases. Hits from this screen can then be validated in a cellular context using CETSA to confirm target engagement and assess cell permeability. If the inhibitor displays an unexpected cellular phenotype that cannot be explained by its known on- and off-targets, AP-MS can be employed to uncover novel interacting proteins.
Conclusion
The journey of a this compound based inhibitor from a promising hit to a clinical candidate is paved with rigorous scientific evaluation. A thorough understanding of its cross-reactivity profile is a cornerstone of this process. By judiciously selecting and integrating the powerful methodologies of kinome scanning, CETSA, and AP-MS, researchers can gain a comprehensive view of their inhibitor's selectivity. This knowledge is not only crucial for mitigating potential safety liabilities but also for elucidating the compound's mechanism of action and ultimately, for developing safer and more effective medicines.
References
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pelagobio.com [pelagobio.com]
- 5. news-medical.net [news-medical.net]
- 6. Affinity Purification Mass Spectrometry (AP-MS) Service - Creative Proteomics [creative-proteomics.com]
- 7. wp.unil.ch [wp.unil.ch]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. chayon.co.kr [chayon.co.kr]
- 10. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
A Researcher's Guide to Benchmarking the Photostability of 5-Bromoquinolin-2(1H)-one Fluorescent Probes
For researchers, scientists, and drug development professionals venturing into the intricate world of cellular imaging and high-throughput screening, the choice of a fluorescent probe is paramount. Among the myriad of available options, quinolinone-based scaffolds are gaining traction due to their versatile photophysical properties. This guide provides an in-depth, technical comparison of the photostability of 5-Bromoquinolin-2(1H)-one, a representative of this promising class of fluorophores, against established commercial dyes.
This guide is designed to equip you with the foundational knowledge and practical protocols to objectively assess the photostability of this compound and its derivatives, enabling you to make informed decisions for your specific research applications.
The Imperative of Photostability in Fluorescence Microscopy
The phenomenon of photobleaching, the irreversible destruction of a fluorophore upon exposure to light, is a critical limiting factor in fluorescence microscopy.[1] This process is particularly detrimental in live-cell imaging, where long-term observation is often necessary to capture dynamic cellular events. The rate of photobleaching is influenced by several factors, including the intensity and wavelength of the excitation light, as well as the local chemical environment.[2] Reactions between fluorophores and molecular oxygen can permanently destroy fluorescence, generating reactive oxygen species that can also be toxic to living cells.[1]
Therefore, a head-to-head comparison of the photostability of different fluorescent probes under identical and realistic experimental conditions is the most reliable way to select the optimal tool for your research.[2]
Benchmarking Photostability: Key Metrics and Experimental Design
To quantitatively assess and compare the photostability of fluorescent probes, two primary metrics are widely employed: the photobleaching half-life (t½) and the photobleaching quantum yield (Φb) .
-
Photobleaching Half-life (t½): This is the time required for the fluorescence intensity of a probe to decrease to half of its initial value under continuous illumination.[2] A longer t½ indicates greater photostability.
-
Photobleaching Quantum Yield (Φb): This value represents the probability that a fluorophore will be photobleached each time it is excited.[3] A lower Φb signifies a more photostable probe. For instance, an average fluorescein molecule emits between 30,000 to 40,000 photons before photobleaching.[1]
The following experimental protocol outlines a standardized method for determining these key photostability parameters.
Experimental Protocol: Determining Photostability of Fluorescent Probes
This protocol provides a step-by-step methodology for quantifying the photobleaching characteristics of fluorescent probes in solution.
Objective: To determine the photobleaching half-life (t½) and photobleaching quantum yield (Φb) of this compound and compare them to commercially available fluorescent probes.
Materials:
-
This compound
-
Reference fluorescent dyes (e.g., Fluorescein, Rhodamine B, Alexa Fluor 488)
-
Spectrofluorometer with time-scan capabilities and a stable, high-intensity light source (e.g., Xenon arc lamp)
-
Quartz cuvettes (1 cm path length)
-
Appropriate solvent (e.g., phosphate-buffered saline (PBS), ethanol)
-
Microscope with a camera and image analysis software (for in-cell measurements)
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of this compound and the reference dyes in the chosen solvent.
-
Prepare working solutions with an absorbance of approximately 0.05 at their respective excitation maxima to minimize inner filter effects.[4]
-
-
Instrumentation Setup:
-
Set the spectrofluorometer to time-scan mode.
-
Set the excitation and emission wavelengths to the maxima for the specific fluorophore being tested.
-
Use a constant and defined illumination intensity for all measurements to ensure comparability. It is crucial to measure the excitation power used in your imaging experiments.[2]
-
-
Photobleaching Measurement (in solution):
-
Place the cuvette containing the sample solution in the spectrofluorometer.
-
Begin recording the fluorescence intensity over time under continuous illumination.
-
Continue the measurement until the fluorescence intensity has decayed to a significant extent (e.g., less than 50% of the initial intensity).
-
Repeat the measurement for each reference dye under identical conditions.
-
-
Data Analysis:
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the decay curve to a mono-exponential decay function to determine the photobleaching rate constant (k).[2]
-
Calculate the photobleaching half-life (t½) using the equation: t½ = ln(2) / k .
-
The photobleaching quantum yield (Φb) can be calculated relative to a reference standard with a known Φb using the following equation: Φb_sample = Φb_ref * (k_sample / k_ref) * (A_ref / A_sample) , where A is the absorbance.[4]
-
-
Photobleaching Measurement (in cells - optional but recommended):
-
For a more biologically relevant assessment, perform time-lapse imaging of cells expressing or labeled with the fluorescent probes.[2]
-
Acquire images at regular intervals under consistent illumination conditions.
-
Measure the mean fluorescence intensity of the labeled structures over time using image analysis software.
-
Plot the normalized intensity versus time and determine the t½ as described above.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing the photostability of fluorescent probes.
Caption: Experimental workflow for photostability assessment.
Comparative Photostability Data
While specific, experimentally determined photostability data for this compound is not yet widely available in the public domain, the following table provides a framework for comparison. It includes established data for common fluorescent dyes and hypothetical data for this compound to illustrate the benchmarking process. Researchers are strongly encouraged to perform their own side-by-side comparisons using the protocol outlined above.
| Fluorophore | Class | Photobleaching Half-life (t½) | Photobleaching Quantum Yield (Φb) | Excitation Max (nm) | Emission Max (nm) |
| This compound | Quinolinone | [Hypothetical Data] | [Hypothetical Data] | ~340 | ~430 |
| Fluorescein | Xanthene | Seconds to minutes[5] | ~10⁻⁵ - 10⁻⁴[5] | ~494 | ~518 |
| Rhodamine B | Xanthene | ~1-10 seconds (single molecule)[5] | ~2.5 x 10⁻⁶[4] | ~555 | ~580 |
| Alexa Fluor 488 | Alexa Fluor | More photostable than FITC[6] | Lower than FITC | ~495 | ~519 |
| mCherry | Fluorescent Protein | Variable, generally less stable than organic dyes | Not typically reported in this format | ~587 | ~610 |
Discussion and Future Perspectives
The quinolinone scaffold, as exemplified by this compound, presents an exciting avenue for the development of novel fluorescent probes. Derivatives of 2(1H)-quinolone have been explored for various sensing applications, and their photophysical properties can be tuned through chemical modifications.[7][8] The inherent stability of some quinolone derivatives in aqueous media makes them promising candidates for biological imaging.[7]
The true potential of this compound and its analogs as robust fluorescent probes will be fully realized through rigorous and standardized photostability benchmarking. The protocols and comparative framework presented in this guide offer a clear path for researchers to undertake these critical evaluations. By systematically assessing photostability alongside other key parameters like brightness (quantum yield and extinction coefficient) and environmental sensitivity, the scientific community can confidently identify and deploy the next generation of high-performance fluorescent tools for discovery.
References
- 1. Photobleaching [evidentscientific.com]
- 2. blog.addgene.org [blog.addgene.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Reactive Sites in 2(1H)-Quinolone Derivatives for the Detection of Biologically Important Sulfur Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[7]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 5-Bromoquinolin-2(1H)-one
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this mission. This guide provides a detailed, experience-driven protocol for the safe disposal of 5-Bromoquinolin-2(1H)-one, a halogenated organic compound. The procedures outlined here are designed to ensure regulatory compliance, protect laboratory personnel, and minimize environmental impact.
Part 1: Hazard Assessment and Regulatory Framework
Understanding the specific hazards and regulatory classification of a chemical is the foundation of its safe management. This compound, as a brominated heterocyclic compound, requires careful handling throughout its lifecycle, including disposal.
1.1. Inherent Hazards and Chemical Profile
While a specific, comprehensive safety data sheet (SDS) for this compound is not always readily available, its chemical class suggests several potential hazards. Related bromo- and quinoline-based compounds are known to be harmful if swallowed, cause skin and eye irritation, and may be toxic to aquatic life with long-lasting effects.[1][2] Therefore, it is imperative to treat this compound with appropriate caution. Thermal decomposition may release irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen bromide.
Scientific Rationale: The presence of the bromine atom classifies this compound as a halogenated organic compound . This is the single most critical piece of information for determining its proper disposal pathway.[3] Environmental regulations, particularly the Resource Conservation and Recovery Act (RCRA) in the United States, mandate strict disposal protocols for halogenated organic compounds to prevent the formation of dioxins and other persistent organic pollutants during improper waste treatment.[4][5]
1.2. Regulatory Compliance
All waste chemicals should be treated as hazardous unless confirmed otherwise by an institution's Environmental Health & Safety (EHS) office.[6] As a halogenated organic, this compound waste falls under specific EPA hazardous waste categories.[7][8] Disposal must be conducted through a licensed hazardous waste management provider and must not involve discharge to sewer systems or evaporation.[6][9]
| Parameter | Guideline & Rationale |
| Hazard Classification | Treat as: Harmful (Oral), Skin/Eye Irritant, Aquatic Toxin. Rationale: Prudent practice based on analogous chemical structures.[1][2] |
| Regulatory Status | Halogenated Organic Waste . Must be segregated and disposed of according to federal, state, and local regulations.[3][10][11] |
| Primary Disposal Route | Licensed Hazardous Waste Incineration. Rationale: High-temperature incineration with appropriate scrubbers is required to destroy halogenated compounds safely.[12][13] |
| Required PPE | Nitrile or Neoprene Gloves, Chemical Splash Goggles, fully-buttoned Lab Coat. Rationale: To prevent skin and eye contact.[14] |
Part 2: Core Principles of Waste Management
Adherence to fundamental waste management principles is a self-validating system that ensures safety and compliance.
2.1. Segregation: The First and Most Critical Step
Expert Insight: The cardinal rule for chemical waste is segregation. Halogenated organic wastes must be collected in a dedicated waste stream, separate from non-halogenated organic wastes.[3][10][11] Co-mingling a small amount of halogenated waste with a large volume of non-halogenated solvent waste forces the entire container to be treated as the more hazardous and expensive halogenated waste stream.[11]
-
Halogenated Waste Container: For this compound, solutions thereof, and contaminated materials.
-
Non-Halogenated Waste Container: For solvents like acetone, ethanol, hexanes, etc., that have not been contaminated with halogenated compounds.
2.2. Containerization: Secure and Compliant
The choice and handling of waste containers are dictated by safety and regulation.
-
Compatibility: Use only chemically compatible containers, typically high-density polyethylene (HDPE) or glass. The container must not react with or be degraded by the waste.[4][15]
-
Labeling: All waste containers must be properly labeled the moment the first drop of waste is added. The label should clearly state "Hazardous Waste," list all chemical constituents (including this compound), and indicate the approximate percentages.
-
Closure: Waste containers must be kept securely capped at all times, except when adding waste.[6][16] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
2.3. Storage: The Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated SAA, which is at or near the point of generation.[15][16] The SAA should be a secondary containment tray to capture any potential leaks, and it must be inspected weekly.[4][15]
Part 3: Standard Operating Procedure (SOP) for Routine Disposal
This protocol covers the disposal of residual amounts of solid this compound and contaminated labware.
Objective: To safely collect and store waste this compound for pickup by the institution's EHS department.
Materials:
-
Designated, labeled Halogenated Solid Waste container.
-
Designated, labeled Halogenated Liquid Waste container.
-
Personal Protective Equipment (PPE): Gloves, safety goggles, lab coat.
Protocol Steps:
-
Don Appropriate PPE: Before handling the chemical or its waste, ensure you are wearing the required PPE.
-
Dispose of Solid Waste:
-
Carefully scrape any residual solid this compound from spatulas or weighing boats directly into the Halogenated Solid Waste container.
-
Contaminated items such as used gloves, weighing paper, and absorbent paper used for minor cleanup should also be placed in this container.
-
-
Dispose of Contaminated Sharps:
-
Needles, syringes, or broken glass contaminated with the compound must be placed in a designated sharps container that is clearly labeled as containing hazardous chemical waste.[10]
-
-
Rinse "Empty" Containers (Triple Rinse):
-
An "empty" container that held this compound is not truly empty and must be managed as hazardous waste.[6]
-
Rinse the container three times with a suitable solvent (e.g., acetone or methanol).
-
The resulting rinsate is now a halogenated liquid waste. Collect all rinsate in the designated Halogenated Liquid Waste container.[6]
-
After triple rinsing, deface the original chemical label on the container before disposing of it as regular lab glass or plastic waste, as per your institution's policy.[6]
-
-
Secure and Store:
-
Ensure the waste container cap is securely tightened.
-
Return the waste container to its designated SAA.
-
Wash hands thoroughly after handling waste.
-
Part 4: Emergency Protocol: Spill Management
This protocol is for small, manageable spills (i.e., those that can be cleaned up in under 15 minutes by trained personnel). For large spills, evacuate the area, alert others, and contact your institution's emergency EHS number immediately.
Objective: To safely contain, neutralize, and clean up a minor spill of this compound.
Materials:
-
Spill Kit containing: absorbent pads or inert absorbent material (e.g., vermiculite, sand), tongs or forceps, sealable plastic bags, hazardous waste labels.
-
Enhanced PPE: Chemical splash goggles, nitrile gloves, lab coat. A face shield may be recommended.[14]
Protocol Steps:
-
Alert Personnel & Control the Area: Immediately alert colleagues in the vicinity. If the substance is volatile or dusty, ensure the work is done in a chemical fume hood.[14]
-
Don PPE: Wear appropriate PPE before approaching the spill.
-
Contain the Spill:
-
For a solid powder spill, gently cover it with an absorbent pad to prevent it from becoming airborne.
-
For a solution, create a dike around the spill with absorbent material, working from the outside in to prevent it from spreading.
-
-
Absorb and Collect:
-
Decontaminate the Surface:
-
Wipe the spill area thoroughly with a cloth or absorbent pad soaked in soapy water.[18]
-
Perform a final wipe with a clean, wet cloth.
-
Place all cleaning materials (pads, cloths, gloves) into the same plastic bag as the initial spill waste.
-
-
Package and Label Waste:
-
Seal the plastic bag. Place this bag inside a second sealable bag or a compatible, rigid container (e.g., a bucket).[18]
-
Attach a hazardous waste label to the outer container, detailing the contents, including "Spill Debris containing this compound."
-
-
Request Pickup: Arrange for the disposal of the spill cleanup waste through your EHS department.
Part 5: The Disposal Pathway Workflow
The following diagram illustrates the decision-making process for correctly segregating waste generated from work with this compound.
Caption: Decision workflow for segregating this compound waste.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental compliance. The core tenets are simple but strict: correctly identify the material as a halogenated organic waste, meticulously segregate it from all other waste streams, use properly labeled and sealed containers, and manage all disposal through your institution's certified EHS program. By internalizing these protocols, we uphold our professional duty to conduct science safely and sustainably.
References
- 1. mmbio.byu.edu [mmbio.byu.edu]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. bucknell.edu [bucknell.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. epa.gov [epa.gov]
- 6. vumc.org [vumc.org]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 11. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 12. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. ehrs.upenn.edu [ehrs.upenn.edu]
- 17. 5-Bromoquinoline - Safety Data Sheet [chemicalbook.com]
- 18. lin-web.clarkson.edu [lin-web.clarkson.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromoquinolin-2(1H)-one
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. 5-Bromoquinolin-2(1H)-one, a heterocyclic compound utilized as a building block in pharmaceutical and agrochemical synthesis, demands a rigorous and informed approach to laboratory safety.[1] This guide moves beyond a simple checklist, providing a procedural and evidence-based framework for the safe handling of this compound, ensuring that both personnel and research integrity are protected. Our focus is on the causality behind each safety measure, creating a self-validating system of protection.
Hazard Identification: The Foundation of Safety
Understanding the intrinsic hazards of this compound is the critical first step in designing an effective PPE strategy. Based on available Safety Data Sheets (SDS) for the compound and its structural analogs, a consistent hazard profile emerges.
GHS Hazard Classifications:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[2][3][4] Prolonged exposure can lead to inflammation and discomfort.
-
Serious Eye Damage/Eye Irritation (Category 2/2A): Causes serious eye irritation.[2][3][4] Direct contact with the eyes can result in significant, potentially painful, irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][3][5][6] Inhalation of dust or aerosols can irritate the nose, throat, and lungs.
It is also critical to note that for many research chemicals, the toxicological properties have not been fully investigated.[2][6] This unknown factor necessitates a conservative approach, treating the compound with a higher degree of caution than the explicitly stated hazards might suggest.
Core Protective Equipment: Your Primary Defense
The selection of PPE is directly dictated by the identified hazards. The following table summarizes the essential equipment required for handling this compound in solid and solution forms.
| Protection Area | Required PPE | Rationale & Specifications |
| Eye & Face | Safety Goggles / Face Shield | Minimum: ANSI Z87.1-compliant, tight-fitting safety goggles to protect against dust and splashes.[7] Recommended for Splash Risk: A full-face shield worn over safety goggles is required when handling solutions or during procedures with a risk of splashing.[7] |
| Hand | Double Nitrile Gloves | Rationale: Prevents direct skin contact and irritation.[2] Double gloving is a best practice when handling hazardous chemicals to protect against undetected micro-tears and to allow for safe removal of the contaminated outer layer.[8] Specifications: Use powder-free, chemotherapy-rated or chemical-resistant nitrile gloves. Change outer gloves immediately upon known contact with the compound.[8] |
| Body | Chemical-Resistant Lab Coat or Gown | Rationale: Protects skin and personal clothing from contamination. Specifications: A long-sleeved, cuffed lab coat is the minimum requirement. For procedures involving larger quantities or significant splash potential, a disposable, fluid-resistant gown is recommended. |
| Respiratory | Use of Engineering Controls / N95 Respirator | Primary Control: All handling of solid this compound that may generate dust must be performed within a certified chemical fume hood to control exposure.[4][9] Secondary Control: If a fume hood is not feasible (e.g., unpacking shipments), an N95-rated respirator is required to prevent inhalation of irritating dust particles.[8][10] |
Operational Safety Plan: From Preparation to Disposal
A procedural approach ensures that safety is integrated into every step of the workflow.
Step 1: Pre-Handling & Preparation
-
Designated Area: Cordon off and clearly label a designated area for handling this compound.
-
Engineering Controls: Verify that the chemical fume hood has a valid certification and is functioning correctly. Ensure safety showers and eyewash stations are unobstructed and operational.[6]
-
Gather Materials: Assemble all necessary equipment, including the chemical, solvents, glassware, absorbent pads, and waste containers, placing them within the fume hood to minimize movement in and out of the controlled area.
-
Donning PPE: Before entering the designated area, don PPE in the following order: lab coat/gown, inner gloves, outer gloves, and finally, safety goggles/face shield.
Step 2: Handling the Compound
-
Weighing (Solid):
-
Perform all weighing operations on a plastic-backed absorbent pad inside the fume hood to contain any spills.
-
Use anti-static weigh boats or paper to prevent the fine powder from dispersing.
-
Carefully close the primary container immediately after dispensing.
-
-
Preparing Solutions:
-
Add the solid this compound to the solvent slowly to avoid splashing.
-
Keep the container covered or stoppered as much as possible during dissolution.
-
If using sonication or heating, ensure the vessel is appropriately vented within the fume hood.
-
Step 3: Spill & Emergency Response
-
Minor Spill (Solid):
-
Wearing your full PPE, gently cover the spill with absorbent pads.
-
Carefully sweep up the material and place it, along with the contaminated pads, into a labeled hazardous waste container.[2]
-
Decontaminate the area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.
-
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[2][3]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2][3][5]
Step 4: Post-Handling & Decontamination
-
Decontaminate Workspace: Wipe down all surfaces and equipment within the fume hood with an appropriate solvent and then soap and water.
-
Doffing PPE (Removal): This process is critical to prevent self-contamination.
-
Remove the outer pair of gloves and dispose of them in the designated hazardous waste bin inside the fume hood.
-
Remove the lab coat/gown by rolling it inward, avoiding contact with the contaminated exterior.
-
Remove the face shield/goggles.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.[5]
-
Disposal Plan: Completing the Safety Cycle
Proper disposal is essential to protect personnel and the environment.
-
Contaminated PPE: All disposable PPE, including gloves, gowns, and absorbent pads, must be placed in a clearly labeled, sealed hazardous waste container.[5]
-
Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste according to your institution's and local regulations. Do not pour down the drain.[2]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. Cas 99465-09-5,5-BROMO-1H-QUINOLIN-2-ONE | lookchem [lookchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. angenechemical.com [angenechemical.com]
- 4. chemscene.com [chemscene.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
